molecular formula C6H6BrNO3 B1604279 Methyl 4-bromo-5-methylisoxazole-3-carboxylate CAS No. 850832-54-1

Methyl 4-bromo-5-methylisoxazole-3-carboxylate

Número de catálogo: B1604279
Número CAS: 850832-54-1
Peso molecular: 220.02 g/mol
Clave InChI: JNKCVGKAKCWGIU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyl 4-bromo-5-methylisoxazole-3-carboxylate is a useful research compound. Its molecular formula is C6H6BrNO3 and its molecular weight is 220.02 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 4-bromo-5-methylisoxazole-3-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 4-bromo-5-methylisoxazole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-bromo-5-methylisoxazole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

methyl 4-bromo-5-methyl-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO3/c1-3-4(7)5(8-11-3)6(9)10-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNKCVGKAKCWGIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649350
Record name Methyl 4-bromo-5-methyl-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850832-54-1
Record name Methyl 4-bromo-5-methyl-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-bromo-5-methyl-1,2-oxazole-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

A Senior Application Scientist's Guide to the Solubility of Methyl 4-bromo-5-methylisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility

In the landscape of drug discovery and development, the intrinsic properties of a molecule dictate its journey from a laboratory curiosity to a potential therapeutic agent. Among these, solubility stands as a primary gatekeeper to bioavailability and, ultimately, efficacy. Methyl 4-bromo-5-methylisoxazole-3-carboxylate, a member of the versatile isoxazole class of heterocyclic compounds, presents a unique profile. The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a range of approved drugs and clinical candidates, valued for its metabolic stability and ability to engage in various biological interactions.[1][2][3][4][5] This guide provides a comprehensive overview of the known physicochemical characteristics of methyl 4-bromo-5-methylisoxazole-3-carboxylate and its close analogs, and offers a robust, field-proven protocol for determining its aqueous and organic solubility. Our objective is to equip researchers with the foundational knowledge and practical methodologies required to effectively work with this compound and advance their research objectives.

Physicochemical Profile and Structural Insights

While direct, experimentally determined solubility data for methyl 4-bromo-5-methylisoxazole-3-carboxylate is not extensively published in publicly accessible literature, we can infer its likely behavior by examining its structure and the properties of closely related analogs.

Core Compound Characteristics

The structure of methyl 4-bromo-5-methylisoxazole-3-carboxylate features a five-membered aromatic isoxazole ring, substituted with a methyl group, a bromine atom, and a methyl carboxylate group.

  • The Isoxazole Ring: This heterocyclic core is relatively polar and capable of hydrogen bonding, which can contribute to solubility in polar solvents.[4]

  • Methyl Carboxylate Group: This ester functional group introduces polarity and a potential hydrogen bond acceptor site, which may enhance solubility in protic solvents.

  • Bromine Atom: The presence of a halogen atom increases the molecular weight and molecular surface area, which can influence crystal lattice energy and, consequently, solubility.

  • Methyl Group: This small alkyl group is nonpolar and may slightly decrease aqueous solubility.

Physicochemical Data of Methyl 4-bromo-5-methylisoxazole-3-carboxylate and Analogs

To provide a quantitative perspective, the following table summarizes key computed and experimental data for the target compound and structurally similar molecules. The data for the ethyl ester analog is particularly informative, suggesting that the target methyl ester is likely a solid at room temperature with a relatively high boiling point.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical FormMelting Point (°C)Boiling Point (°C) (Predicted)Density (g/cm³) (Predicted)
Methyl 3-bromo-5-methylisoxazole-4-carboxylate 188686-98-8C₆H₆BrNO₃220.02SolidNot availableNot availableNot available
Ethyl 5-bromo-4-methylisoxazole-3-carboxylate854015-42-2C₇H₈BrNO₃234.05Not availableNot available286.4 ± 35.01.536 ± 0.06
5-Methylisoxazole-3-carboxylic acid3405-77-4C₅H₅NO₃127.10Solid106-110Not availableNot available
5-Amino-4-bromo-3-methylisoxazole33084-49-0C₄H₅BrN₂O177.00Solid66-71Not availableNot available

Data sourced from various chemical suppliers and databases.[6][7]

Strategic Importance in Drug Development

The isoxazole moiety is a cornerstone in modern medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[2][3][5][8] The solubility of any isoxazole-based drug candidate, such as methyl 4-bromo-5-methylisoxazole-3-carboxylate, is a critical determinant of its developability for several reasons:

  • Oral Bioavailability: For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption. Poor aqueous solubility is a primary reason for low and variable bioavailability.

  • Formulation Development: Understanding the solubility profile in various pharmaceutically acceptable solvents is essential for developing stable and effective formulations, whether for oral, parenteral, or topical delivery.

  • In Vitro Assays: Inaccurate solubility data can lead to misleading results in high-throughput screening and other in vitro biological assays, as the compound may precipitate out of the assay medium.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[9][10] This protocol is designed to be a self-validating system, ensuring that a true equilibrium is reached and accurately measured.

Principle

An excess amount of the solid compound is agitated in a specific solvent system at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • Methyl 4-bromo-5-methylisoxazole-3-carboxylate (analytical grade)

  • Solvents of interest (e.g., deionized water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO, acetonitrile)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for low compound binding)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of methyl 4-bromo-5-methylisoxazole-3-carboxylate.

    • Dissolve it in a suitable solvent (e.g., acetonitrile or DMSO) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions to create a series of calibration standards (e.g., 0.1, 1, 5, 10, 50, 100 µg/mL).

  • Equilibration:

    • Add an excess amount of the solid compound to a vial containing a known volume of the test solvent (e.g., add ~5 mg to 1 mL of solvent). The key is to ensure that undissolved solid remains at the end of the experiment.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a temperature-controlled orbital shaker (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined time. A 24-hour period is standard, but it's crucial to establish the time to equilibrium by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has reached a plateau.[9][10]

  • Sample Separation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filter the aliquot through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove all undissolved particles. Causality Note: Pre-rinsing the filter with a small amount of the saturated solution can help to saturate any potential binding sites on the filter membrane, reducing the risk of analyte loss.[9]

  • Analysis:

    • Analyze the calibration standards by HPLC to generate a standard curve (Peak Area vs. Concentration).

    • Inject the filtered sample solutions into the HPLC system.

    • Determine the concentration of methyl 4-bromo-5-methylisoxazole-3-carboxylate in the samples by interpolating their peak areas from the standard curve.

  • Data Reporting:

    • Report the solubility as the average concentration from replicate experiments (a minimum of n=3 is recommended) in units such as mg/mL or µg/mL.

    • It is also good practice to recover the remaining solid and analyze it (e.g., by DSC or XRD) to check for any polymorphic or solvate transformations during the experiment.[9]

Workflow Visualization

The following diagram illustrates the key stages of the shake-flask solubility determination protocol.

G cluster_eq Phase 2: Equilibration cluster_sep Phase 3: Separation & Analysis A Prepare Calibration Standards E Analyze by HPLC A->E B Add Excess Solid to Solvent C Agitate at Constant Temp (e.g., 24-72h) B->C D Filter Supernatant (0.22 µm) C->D D->E F Calculate Concentration vs. Standard Curve E->F G cluster_prep Phase 1: Preparation cluster_add Phase 2: Precipitation cluster_measure Phase 3: Measurement A Prepare Compound Stock in DMSO B Dispense into Microplate A->B C Add Aqueous Buffer & Mix B->C D Incubate Briefly C->D E Measure Light Scattering (Nephelometer) D->E

Caption: Kinetic Solubility Assay via Nephelometry.

Concluding Remarks

While specific solubility data for methyl 4-bromo-5-methylisoxazole-3-carboxylate remains to be widely published, its structural features and the properties of related compounds suggest that it is a crystalline solid with solubility characteristics that will be highly dependent on the chosen solvent system. For researchers in drug development, a thorough and accurate determination of its solubility profile is not merely a data collection exercise but a fundamental step in assessing its potential as a viable drug candidate. The robust shake-flask protocol detailed in this guide provides a reliable framework for obtaining this critical data, thereby enabling informed decisions in lead optimization, formulation, and preclinical development.

References

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of - Semantic Scholar. (2022).
  • Ethyl 5-bromo-4-methylisoxazole-3-carboxylate - MySkinRecipes. (n.d.).
  • 5-Methylisoxazole-3-carboxylic acid 3405-77-4 - Sigma-Aldrich. (n.d.).
  • Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates - ResearchGate. (2025).
  • Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (n.d.).
  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.).
  • CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride - Google Patents. (n.d.).
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.).
  • Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH. (2025).
  • Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. (2023).
  • Drug solubility: why testing early matters in HTS | BMG LABTECH. (2023).
  • Drug Solubility: Importance and Enhancement Techniques - PMC - NIH. (n.d.).
  • A review of isoxazole biological activity and present synthetic techniques. (n.d.).
  • Methyl 5-methylisoxazole-3-carboxylate | C6H7NO3 | CID 88245 - PubChem - NIH. (n.d.).
  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013).
  • Isoxazole – Knowledge and References - Taylor & Francis. (n.d.).
  • Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate - MDPI. (2023).
  • Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate - SynHet. (n.d.).
  • 4-Bromo-3-methylisoxazol-5-amine | C4H5BrN2O | CID 10487519 - PubChem. (n.d.).
  • 188686-98-8|Methyl 3-bromo-5-methylisoxazole-4-carboxylate|BLD Pharm. (n.d.).

Sources

An In-Depth Technical Guide to the Spectroscopic Data of Methyl 4-bromo-5-methylisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-bromo-5-methylisoxazole-3-carboxylate is a key heterocyclic building block in medicinal chemistry and drug discovery. Its substituted isoxazole core is a prevalent scaffold in a variety of biologically active compounds. A thorough understanding of its spectroscopic properties is fundamental for its identification, quality control, and the unambiguous characterization of its derivatives in synthetic chemistry. This guide provides a detailed analysis of the available spectroscopic data for this compound, offering insights into the interpretation of its mass spectrometry, and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

Molecular Structure and Properties

Before delving into the spectroscopic data, it is essential to understand the molecular structure of Methyl 4-bromo-5-methylisoxazole-3-carboxylate.

PropertyValueSource
Chemical Formula C₆H₆BrNO₃
Molecular Weight 220.02 g/mol
CAS Number 850832-54-1
Canonical SMILES COC(=O)c1noc(C)c1Br

The structure features a five-membered isoxazole ring substituted with a methyl group at the 5-position, a bromine atom at the 4-position, and a methyl carboxylate group at the 3-position. The arrangement of these functional groups gives rise to a unique spectroscopic fingerprint.

G cluster_molecule Methyl 4-bromo-5-methylisoxazole-3-carboxylate N1 N C5 C N1->C5 O2 O C3 C C3->N1 C3->O2 C6 C C3->C6 C4 C C4->C3 Br10 Br C4->Br10 C5->O2 C5->C4 C11 C C5->C11 O7 O C6->O7 O8 O C6->O8 C9 C O8->C9

Caption: Chemical structure of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. The mass spectrum of Methyl 4-bromo-5-methylisoxazole-3-carboxylate provides crucial information for confirming its molecular weight and elemental composition.

Experimental Data:

The mass spectrum shows a characteristic isotopic pattern for a bromine-containing compound. The protonated molecule, [M+H]⁺, is observed at m/z 220 and 222. This is due to the two abundant, naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 ratio.

Ionm/z (Observed)Interpretation
[M+H]⁺220Corresponding to the molecule with the ⁷⁹Br isotope.
[M+H]⁺222Corresponding to the molecule with the ⁸¹Br isotope.

Interpretation:

The presence of the pair of peaks at m/z 220 and 222, with approximately equal intensity, is a definitive indicator of the presence of a single bromine atom in the molecule. This data strongly supports the proposed molecular formula of C₆H₆BrNO₃.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) - Predicted Spectrum

The ¹H NMR spectrum is expected to show two distinct singlets, corresponding to the two different methyl groups in the molecule.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 2.5Singlet3HC5-CH₃The methyl group at the 5-position of the isoxazole ring is expected to resonate in this region.
~ 3.9Singlet3HO-CH₃The methyl ester protons are typically found in this downfield region due to the deshielding effect of the adjacent oxygen atom.
¹³C NMR (Carbon NMR) - Predicted Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Six distinct carbon signals are expected.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 12C5-C H₃The methyl carbon at the 5-position.
~ 53O-C H₃The methyl ester carbon.
~ 110C4The carbon atom bearing the bromine is expected to be significantly shielded.
~ 158C3The carbon of the carboxylate group is highly deshielded.
~ 160C=OThe carbonyl carbon of the methyl ester.
~ 170C5The carbon atom at the 5-position of the isoxazole ring.

Note: These are predicted chemical shifts and may vary slightly depending on the solvent and experimental conditions. The analysis of related substituted isoxazoles supports these predicted ranges.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of Methyl 4-bromo-5-methylisoxazole-3-carboxylate will be dominated by the stretching vibrations of the carbonyl group and the various bonds within the isoxazole ring.

Predicted Key IR Absorptions:

Wavenumber (cm⁻¹)IntensityAssignment
~ 1730StrongC=O stretch of the methyl ester
~ 1600, 1450Medium-StrongC=N and C=C stretching vibrations of the isoxazole ring
~ 1250StrongC-O stretching of the ester

The strong absorption around 1730 cm⁻¹ is particularly diagnostic for the presence of the ester functional group.

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. The following are generalized protocols for the key spectroscopic techniques discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of Methyl 4-bromo-5-methylisoxazole-3-carboxylate in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the specific sample.

    • Acquire a standard one-pulse ¹H NMR spectrum.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.

G cluster_workflow NMR Spectroscopy Workflow SamplePrep Sample Preparation InstrumentSetup Instrument Setup SamplePrep->InstrumentSetup H1_Acquisition ¹H NMR Acquisition InstrumentSetup->H1_Acquisition C13_Acquisition ¹³C NMR Acquisition InstrumentSetup->C13_Acquisition DataProcessing Data Processing H1_Acquisition->DataProcessing C13_Acquisition->DataProcessing

Caption: A generalized workflow for NMR data acquisition.

Mass Spectrometry (Electrospray Ionization - ESI)
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Use an ESI mass spectrometer.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

  • Data Analysis: Analyze the resulting spectrum to determine the mass-to-charge ratios of the detected ions and their isotopic patterns.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, press the sample firmly against the crystal and collect the sample spectrum.

  • Data Analysis: The resulting spectrum will show the absorption bands corresponding to the functional groups in the molecule.

Conclusion

The spectroscopic data of Methyl 4-bromo-5-methylisoxazole-3-carboxylate provides a clear and unambiguous means of its identification. The mass spectrum confirms the molecular weight and the presence of a bromine atom. While experimental NMR and IR data are not widely published, the predicted spectra, based on the known effects of the functional groups and the isoxazole ring system, provide a reliable guide for its characterization. This technical guide serves as a valuable resource for researchers working with this important synthetic intermediate, enabling them to confidently identify and utilize it in their synthetic endeavors.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2774464, 4-Bromo-5-methyl-1,2-oxazol-3-amine. [Link]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Methyl 4-bromo-5-methylisoxazole-3-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The isoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2] Understanding the three-dimensional arrangement of atoms within these molecules is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide delves into the crystallographic characteristics of methyl 4-bromo-5-methylisoxazole-3-carboxylate. While a definitive crystal structure for this specific compound is not publicly available, we will explore the structural intricacies of closely related isoxazole derivatives to provide valuable insights into its expected solid-state conformation and intermolecular interactions. By examining these analogs, we can infer key structural features and their implications for the chemical and biological properties of the target molecule.

Introduction to the Isoxazole Moiety: A Privileged Scaffold

Isoxazoles are five-membered heterocyclic compounds featuring adjacent nitrogen and oxygen atoms. This unique arrangement imparts a distinct electronic and steric profile, making them versatile building blocks in the synthesis of therapeutic agents.[1] The isoxazole ring system is found in a variety of FDA-approved drugs, highlighting its significance in pharmaceutical development.[3] The diverse biological activities associated with isoxazole derivatives, including anticancer, anti-inflammatory, and antibacterial properties, underscore the importance of this heterocyclic core.[2][3]

The precise spatial orientation of substituents on the isoxazole ring, governed by its crystal structure, dictates how the molecule interacts with biological targets. Therefore, a thorough understanding of the crystallographic features of isoxazole-containing compounds is crucial for the development of new and improved therapeutic agents.

Physicochemical Properties of Methyl 4-bromo-5-methylisoxazole-3-carboxylate

Before delving into the intricacies of its crystal structure, it is essential to understand the fundamental physicochemical properties of methyl 4-bromo-5-methylisoxazole-3-carboxylate.

PropertyValueSource
Molecular Formula C₆H₆BrNO₃
Molecular Weight 220.02 g/mol
CAS Number 850832-54-1
Physical Form Solid
SMILES COC(=O)c1noc(C)c1Br
InChI Key JNKCVGKAKCWGIU-UHFFFAOYSA-N

These properties provide a foundational understanding of the molecule's identity and basic characteristics.

Elucidating the Crystal Structure: Insights from Analogous Compounds

As of the latest literature review, a solved crystal structure for methyl 4-bromo-5-methylisoxazole-3-carboxylate has not been deposited in publicly accessible crystallographic databases. However, by examining the crystal structures of closely related isoxazole derivatives, we can make well-informed predictions about its likely solid-state conformation and packing.

A relevant analog for which crystallographic data is available is Methyl 4-amino-3-methoxyisoxazole-5-carboxylate .[4] The analysis of its crystal structure provides a valuable framework for understanding the potential structural features of our target compound.

Case Study: Crystal Structure of Methyl 4-amino-3-methoxyisoxazole-5-carboxylate

The crystal structure of methyl 4-amino-3-methoxyisoxazole-5-carboxylate reveals that the molecule is nearly planar.[4] This planarity is a common feature in many isoxazole derivatives and is often stabilized by intramolecular interactions. In this specific case, an intramolecular N—H⋯O hydrogen bond contributes to the near co-planarity of the isoxazole ring and the ester moiety.[4]

In the extended crystal lattice, molecules of methyl 4-amino-3-methoxyisoxazole-5-carboxylate are linked into chains by intermolecular N—H⋯O hydrogen bonds.[4] These hydrogen bonding networks are critical in defining the overall crystal packing and influencing the material's physical properties, such as melting point and solubility.

Key Inferences for Methyl 4-bromo-5-methylisoxazole-3-carboxylate:

Based on the structure of its amino-methoxy analog, we can hypothesize the following for methyl 4-bromo-5-methylisoxazole-3-carboxylate:

  • Planarity: The isoxazole ring and the methyl carboxylate group are likely to be coplanar or nearly coplanar.

  • Intermolecular Interactions: While lacking the strong hydrogen-bonding capabilities of an amino group, the bromine atom and the oxygen atoms of the carboxylate and isoxazole ring can participate in weaker intermolecular interactions, such as halogen bonds (Br⋯O) and dipole-dipole interactions. These interactions would play a significant role in the crystal packing. The potential for a short Br⋯O interaction is supported by observations in other brominated organic compounds, such as methyl 4-bromobenzoate, where a Br⋯O interaction of 3.047 (3) Å is noted.[5]

Synthesis and Spectroscopic Characterization

The synthesis of isoxazole derivatives can be achieved through various synthetic routes. A common method involves the condensation of a β-ketoester with hydroxylamine.[6] For substituted isoxazoles, multi-step syntheses are often required. For instance, the synthesis of methyl 4-amino-3-methoxyisoxazole-5-carboxylate involves the reduction of a nitro precursor.[4]

The characterization of the synthesized compound relies on a suite of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity of the molecule.[4][7]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For isoxazole derivatives, characteristic bands for the C=O of the ester group (around 1740–1760 cm⁻¹) and the C=N bond of the isoxazole ring (around 1580–1620 cm⁻¹) are expected.[8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule, confirming its elemental composition.[4][9]

Experimental Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials reaction Chemical Reaction (e.g., Cyclocondensation) start->reaction workup Work-up & Purification (e.g., Extraction, Chromatography) reaction->workup product Purified Product workup->product Yield & Purity Assessment nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

Caption: General workflow for the synthesis and characterization of isoxazole derivatives.

Potential Applications in Drug Discovery and Materials Science

Isoxazole derivatives are of significant interest in drug discovery due to their wide range of biological activities.[1][10] They are investigated for their potential as anticancer, anti-inflammatory, antibacterial, and antiviral agents.[2][3] The specific substitution pattern on the isoxazole ring is crucial for its biological activity. For example, the presence and position of a bromine atom can significantly influence the compound's potency and selectivity.

Beyond pharmaceuticals, isoxazoles are also explored in materials science for applications in:

  • Agrochemicals: As key intermediates in the synthesis of pesticides and insecticides.[11][12]

  • Organic Electronics: As components in the development of novel organic materials with specific electronic properties.[1]

Logical Relationship of Structure to Function

G A Molecular Structure (Methyl 4-bromo-5-methylisoxazole-3-carboxylate) B Crystal Packing & Intermolecular Interactions A->B determines D Biological Activity (e.g., Enzyme Inhibition) A->D governs C Physicochemical Properties (Solubility, Melting Point) B->C influences E Material Properties B->E affects

Sources

Methyl 4-bromo-5-methylisoxazole-3-carboxylate safety and handling

Author: BenchChem Technical Support Team. Date: February 2026

Safety, Handling, and Synthetic Applications

Executive Summary: The Scaffold and the Risk

Methyl 4-bromo-5-methylisoxazole-3-carboxylate is a high-value heterocyclic intermediate used primarily as a pharmacophore scaffold in drug discovery.[1] Its structural utility lies in its orthogonal reactivity : the C4-bromide serves as a handle for cross-coupling (Suzuki, Stille), while the C3-ester allows for derivatization into amides or heterocycles.

However, this utility comes with specific handling mandates. As a halogenated isoxazole, it presents risks regarding sensitization and potential energetic decomposition of the N-O bond under reducing conditions. This guide synthesizes safe handling protocols with optimized synthetic workflows to ensure both personnel safety and reaction success.

Physicochemical & Hazard Profile

Data synthesized from MSDS and structural activity relationships (SAR) of analogous halogenated isoxazoles.

Key Properties Table
PropertyValue / DescriptionSignificance
CAS Number 188686-98-8 (Analogous)Identifier for inventory tracking.[1]
Molecular Formula C7H8BrNO3Halogenated nitrogen heterocycle.
Physical State Off-white to yellow solidDust inhalation risk during weighing.[1]
Solubility Soluble in DCM, DMSO, MeOHLipophilic; penetrates skin easily in solution.
Moiety Reactivity C4-Br (Electrophile), N-O (Labile)Avoid strong reducing agents (e.g., LiAlH4) which cleave the isoxazole ring.
GHS Hazard Classification

Signal Word: WARNING

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2]

  • H317: May cause an allergic skin reaction (Sensitizer warning).[3]

Hierarchy of Controls & Handling Protocols

Engineering Controls
  • Primary Containment: All weighing and manipulation of the solid must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.

  • Static Control: Use anti-static gun/ionizer during weighing. Isoxazole powders can be electrostatic, increasing dispersion risk.

Personal Protective Equipment (PPE)
  • Hand Protection:

    • Solid Handling: Standard Nitrile (4 mil).

    • Solution Handling (DCM/DMF):Double-gloving is required.[1] The lipophilic nature of the ester facilitates permeation. Use Silver Shield® laminates if handling concentrated stock solutions >1M.

  • Respiratory: If fume hood is unavailable (emergency only), use a full-face respirator with P100/OV cartridges.

Storage & Stability[1]
  • Temperature: Store at 2–8°C.

  • Atmosphere: Hygroscopic. Store under Argon or Nitrogen. Moisture hydrolysis converts the ester to the parent acid, altering stoichiometry in subsequent couplings.

Synthetic Protocols: The "Why" and "How"

Protocol A: Suzuki-Miyaura Cross-Coupling (C4 Functionalization)

Context: The C4-position is sterically crowded by the C3-ester and C5-methyl.[1] Standard conditions often fail. This protocol uses a high-activity catalyst system to overcome steric hindrance.[1]

Reagents:

  • Substrate: Methyl 4-bromo-5-methylisoxazole-3-carboxylate (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl2·DCM (0.05 equiv) – Chosen for stability and bite angle.

  • Base: K3PO4 (3.0 equiv) – Mild enough to prevent ester hydrolysis.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

Step-by-Step Procedure:

  • Degassing (Critical): Charge the reaction vessel with solvent before adding catalyst. Sparge with Argon for 15 minutes. Reason: Oxygen poisons the Pd(0) species, leading to homocoupling byproducts.

  • Addition: Add the isoxazole, boronic acid, and base.[4] Add the Pd catalyst last against a counter-flow of Argon.[5]

  • Thermal Cycle: Seal vessel and heat to 85°C for 4–12 hours.

  • Workup: Cool to RT. Filter through a Celite pad (removes Pd black). Dilute with EtOAc, wash with brine.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Protocol B: Safety-Critical Hydrolysis (C3 Functionalization)

Context: Converting the ester to the acid for amide coupling. Hazard: Using strong bases (NaOH/KOH) at high temps can degrade the isoxazole ring.

Safe Protocol:

  • Dissolve substrate in THF/Water (1:1).

  • Add LiOH·H2O (1.1 equiv) at 0°C .

  • Allow to warm to Room Temperature (Do not reflux).

  • Monitor by TLC.[5][6] Upon completion, acidify carefully with 1N HCl to pH 3. Note: Evolution of CO2 is minimal, but exotherm must be controlled.

Visualizations

Safety Decision Matrix: Handling Workflow

This diagram outlines the logical flow for handling the compound from storage to waste, emphasizing decision points that prevent exposure.

SafetyMatrix Start Start: Retrieve Compound CheckPPE Check PPE: Nitrile Gloves + Lab Coat (Double glove if dissolved) Start->CheckPPE Weighing Weighing Station: Fume Hood REQUIRED CheckPPE->Weighing SolventChoice Solvent Selection Weighing->SolventChoice React_Halogen Halogenated (DCM/CHCl3) Use Silver Shield Gloves SolventChoice->React_Halogen If DCM React_Polar Polar Aprotic (DMF/DMSO) Standard Nitrile OK SolventChoice->React_Polar If DMF/THF Execution Execute Reaction (Inert Atmosphere) React_Halogen->Execution React_Polar->Execution Quench Quench/Workup (Beware Emulsions) Execution->Quench Waste Disposal: Halogenated Waste Stream Quench->Waste

Caption: Operational workflow for safe handling, emphasizing glove selection based on solvent systems.

Reaction Pathway & Incompatibility Logic

This diagram illustrates the "Orthogonal Reactivity" and the specific "Kill Zone" (conditions to avoid).

ReactionLogic Core Methyl 4-bromo-5-methylisoxazole-3-carboxylate Suzuki Suzuki Coupling (C4) Pd(dppf)Cl2, K3PO4 Core->Suzuki Target: Bromide Hydrolysis Saponification (C3) LiOH, THF/H2O, RT Core->Hydrolysis Target: Ester Reductant Strong Reductants (LiAlH4, H2/Pd) Core->Reductant Avoid! Danger DANGER ZONE: Ring Cleavage Reductant->Danger Breaks N-O Bond

Caption: Synthetic utility versus chemical incompatibility. Note the fragility of the N-O bond.

Emergency Response & Waste Disposal

Spill Response
  • Evacuate the immediate area if dust is airborne.

  • Don PPE: Double nitrile gloves, goggles, and N95/P100 respirator.

  • Containment: Cover spill with a solvent-dampened pad (acetone or ethanol) to prevent dust generation. Do not dry sweep.

  • Clean: Wipe area with 10% bleach solution followed by water.

Waste Disposal[1][7]
  • Halogenated Stream: This compound contains Bromine. It must go into the Halogenated Organic Waste container. Do not mix with general organic waste if your facility separates halogens for incineration compliance.

  • Aqueous Waste: Aqueous layers from extractions (containing Pd traces) should be treated with a metal scavenger (e.g., QuadraPure™) before disposal to minimize heavy metal release.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Isoxazole Derivatives. PubChem. [Link]

  • Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide and Mechanism.[Link]

  • MDPI (Molbank). Synthesis and Hydrogenation of Isoxazole-3-carboxylic Acid Ethyl Ester.[Link][7]

Sources

The Isoxazole Scaffold: From Classical Condensation to Catalytic Precision

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isoxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—represents a cornerstone of medicinal chemistry, serving as a bioisostere for carboxylic acids and esters, and a rigid linker in pharmacophores like Valdecoxib (COX-2 inhibitor) and Leflunomide (DMARD).[1] This technical guide analyzes the evolution of isoxazole synthesis, moving from the thermodynamic control of Claisen condensations to the frontier molecular orbital (FMO) logic of Huisgen cycloadditions, and finally to modern transition-metal-catalyzed regioselective methods.

Part 1: The Genesis – Claisen Condensation (1888)

Historical Context and Mechanism

In 1888, Ludwig Claisen identified that the reaction of hydroxylamine (


) with 1,3-dicarbonyls yielded a stable aromatic heterocycle. This discovery established the [C-C-C + N-O]  synthetic strategy.

The reaction is governed by the nucleophilicity of the hydroxylamine nitrogen atom attacking the most electrophilic carbonyl carbon of the


-diketone.

Key Mechanistic Constraints:

  • Regioselectivity: In unsymmetrical 1,3-diketones (

    
    ), two isomers are possible (3,5-disubstituted vs. 5,3-disubstituted). The major product is dictated by the initial nucleophilic attack on the more electrophilic or less sterically hindered carbonyl.
    
  • pH Dependence:

    • Neutral/Acidic: Favors formation of the isoxazole via dehydration of the intermediate 5-hydroxyisoxazoline.

    • Basic: Can lead to ring opening or formation of isoxazol-5-ones if using

      
      -keto esters.[2]
      
Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the condensation pathway, highlighting the critical dehydration step that drives aromatization.

ClaisenCondensation Diketone 1,3-Diketone (Electrophile) Hemiaminal Tetrahedral Intermediate Diketone->Hemiaminal Nucleophilic Attack Hydroxylamine Hydroxylamine (Nucleophile) Hydroxylamine->Hemiaminal Nucleophilic Attack MonoOxime Mono-Oxime (Key Intermediate) Hemiaminal->MonoOxime - H2O Cyclization Intramolecular Cyclization MonoOxime->Cyclization O-Attack on C=O Dihydro 5-Hydroxy- isoxazoline Cyclization->Dihydro Isoxazole Isoxazole (Aromatic Product) Dihydro->Isoxazole - H2O (Aromatization)

Figure 1: The Claisen condensation pathway. Note the mono-oxime intermediate determines regiochemistry.

Part 2: The Mechanistic Revolution – Huisgen Cycloaddition (1960s)

The Orbital Symmetry Era

While Claisen provided a robust method, it lacked versatility for complex scaffolds. In the 1960s, Rolf Huisgen formalized the 1,3-Dipolar Cycloaddition , a concerted [3+2] reaction between a 1,3-dipole (nitrile oxide) and a dipolarophile (alkyne).[3]

Theoretical Underpinning (FMO Theory): The reaction rate and regioselectivity are controlled by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile (or vice versa).

  • Nitrile Oxides (

    
    ):  Acts as the 4
    
    
    
    component.
  • Alkynes: Acts as the 2

    
     component.
    
The Dimerization Challenge

Nitrile oxides are unstable and prone to dimerization into furoxans. Therefore, in situ generation is the standard for high-fidelity synthesis. The most reliable method involves the dehydrohalogenation of hydroximoyl chlorides using a mild base.

HuisgenMechanism cluster_generation In Situ Dipole Generation cluster_cycle [3+2] Cycloaddition Aldoxime Aldoxime (Precursor) Chlorination Chlorination (NCS/Cl2) Aldoxime->Chlorination H_Chloride Hydroximoyl Chloride Chlorination->H_Chloride Base Base (Et3N) - HCl H_Chloride->Base NitrileOxide Nitrile Oxide (1,3-Dipole) Base->NitrileOxide TS Concerted Transition State NitrileOxide->TS Alkyne Alkyne (Dipolarophile) Alkyne->TS Product 3,5-Disubstituted Isoxazole TS->Product

Figure 2: Workflow for the generation of nitrile oxides and subsequent [3+2] cycloaddition.

Part 3: Modern Synthetic Architectures (Catalysis)

Contemporary methods focus on overriding the intrinsic electronic biases of the Huisgen reaction to achieve perfect regiocontrol.

Copper-Catalyzed Cycloaddition (CuANOC)

Analogous to the famous CuAAC "Click" reaction for triazoles, Copper(I) catalysis can direct the formation of isoxazoles.

  • Mechanism: Formation of a copper acetylide intermediate which reacts with the nitrile oxide (or its precursor).

  • Advantage: Exclusively yields the 3,5-disubstituted isomer, suppressing the 3,4-isomer often seen in thermal cycloadditions.

Comparison of Methodologies
FeatureClaisen CondensationThermal Huisgen [3+2]Cu-Catalyzed [3+2]
Precursors 1,3-Diketones +

Aldoximes + AlkynesAlkynes + Nitrile Oxides
Atom Economy High (

byproduct)
High (100% atom efficient)High
Regioselectivity Poor (for unsym. ketones)Moderate (Steric/Electronic dependent)Excellent (3,5-selective)
Reaction Conditions Acidic/Basic RefluxThermal (Reflux)Room Temp / Mild Heat
Key Limitation Limited substrate scopeDimerization of dipoleCu residue removal

Part 4: Experimental Protocols

Protocol A: Classical Synthesis of 3,5-Dimethylisoxazole

A robust, self-validating entry point for generating the isoxazole core.

Reagents:

  • Acetylacetone (2,4-Pentanedione): 100 mmol

  • Hydroxylamine Hydrochloride (

    
    ): 100 mmol
    
  • Potassium Carbonate (

    
    ): 50 mmol (to neutralize HCl)
    
  • Solvent: Ethanol/Water (1:1)

Step-by-Step Workflow:

  • Dissolution: Dissolve

    
     in water (50 mL). Neutralize carefully with 
    
    
    
    until
    
    
    evolution ceases (pH ~6-7).
  • Addition: Add acetylacetone (10.0 g) dropwise to the hydroxylamine solution at 0°C. Causality: Low temperature prevents uncontrolled exotherm and side reactions.

  • Reflux: Heat the mixture to reflux (80°C) for 2 hours.

  • Validation (TLC): Monitor disappearance of acetylacetone (visualize with UV or Vanillin stain).

  • Workup: Cool to RT. Extract with diethyl ether (3x 50 mL). Wash organics with brine. Dry over

    
    .[4]
    
  • Purification: Distillation (b.p. 140-142°C).

  • Self-Validation (NMR):

    
     NMR (
    
    
    
    ) must show a singlet at
    
    
    ppm (C4-H) and two singlets at
    
    
    ppm (Methyl groups).
Protocol B: Regioselective [3+2] Cycloaddition (In Situ Nitrile Oxide)

A modern approach for 3-aryl-5-substituted isoxazoles.

Reagents:

  • Benzaldehyde oxime: 10 mmol

  • N-Chlorosuccinimide (NCS): 11 mmol

  • Phenylacetylene: 12 mmol

  • Triethylamine (

    
    ): 12 mmol
    
  • Solvent: DMF or DCM

Step-by-Step Workflow:

  • Chlorination: Dissolve oxime in DMF. Add NCS portion-wise at RT. Stir 1h. Check: Completion is indicated by the disappearance of the oxime spot on TLC.

  • Cycloaddition: Add phenylacetylene to the reaction vessel.

  • Dipole Generation: Add

    
     dropwise over 30 minutes. Causality: Slow addition maintains a low steady-state concentration of nitrile oxide, preventing dimerization to furoxan.
    
  • Reaction: Stir at RT for 12 hours.

  • Workup: Pour into ice water. Filter the precipitate or extract with EtOAc.

  • Purification: Recrystallization from EtOH or Flash Chromatography (Hex/EtOAc).

Part 5: References

  • Claisen, L. (1888).[4][5] "Zur Kenntniss der Isoxazole." Berichte der deutschen chemischen Gesellschaft, 21(1), 1149-1157. Link

  • Huisgen, R. (1963). "1,3-Dipolar Cycloadditions. Past and Future." Angewandte Chemie International Edition, 2(10), 565-598. Link

  • Rojo, I., et al. (2022). "Copper-Catalyzed Isoxazole Synthesis." Chemistry – A European Journal.[5] Link

  • Sperry, J. B., & Wright, D. L. (2005). "The application of 1,3-dipolar cycloaddition chemistry to the synthesis of isoxazoles." Current Opinion in Drug Discovery & Development. Link

  • Pinho e Melo, T. (2005). "Recent Advances on the Synthesis and Reactivity of Isoxazoles." Current Organic Chemistry, 9(10), 925-958. Link

Sources

The Versatile Virtuoso: A Technical Guide to Methyl 4-bromo-5-methylisoxazole-3-carboxylate as a Premier Chemical Building Block

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate tapestry of modern organic synthesis and medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful and efficient construction of complex, biologically active molecules. Among the pantheon of heterocyclic scaffolds, the isoxazole ring holds a privileged position due to its prevalence in numerous pharmaceuticals and agrochemicals, owing to its unique electronic properties and ability to engage in a variety of chemical transformations. This guide provides an in-depth exploration of Methyl 4-bromo-5-methylisoxazole-3-carboxylate , a highly functionalized and versatile isoxazole derivative that has emerged as a powerful tool for synthetic chemists.

This document will serve as a technical primer, elucidating the physicochemical properties, synthesis, and reactivity of this building block. We will delve into its application in cornerstone cross-coupling reactions and provide practical, field-proven insights into experimental design and execution. By showcasing its utility through established protocols and potential applications in drug discovery, this guide aims to empower researchers to fully leverage the synthetic potential of this exceptional chemical entity. Isoxazoles are known to be useful in the development of new therapeutic agents with increased potency and lower toxicity, with applications ranging from anticancer to anti-inflammatory and antibacterial agents.[1][2]

Physicochemical Properties and Reactivity Profile

Methyl 4-bromo-5-methylisoxazole-3-carboxylate (CAS Number: 850832-54-1) is a solid at room temperature, possessing a unique arrangement of functional groups that dictate its reactivity.[3] The bromine atom at the C4 position is the primary site for a host of cross-coupling reactions, while the methyl ester at C3 and the methyl group at C5 offer opportunities for further derivatization and modulate the electronic nature of the isoxazole core.

Table 1: Physicochemical Properties of Methyl 4-bromo-5-methylisoxazole-3-carboxylate

PropertyValueSource
CAS Number 850832-54-1[3]
Molecular Formula C₆H₆BrNO₃[3]
Molecular Weight 220.02 g/mol [3]
Physical Form Solid[3]
SMILES String COC(=O)c1noc(C)c1Br[3]

The isoxazole ring is an electron-deficient heterocycle, which activates the C4-bromine bond towards oxidative addition in palladium-catalyzed cross-coupling reactions. The presence of the electron-withdrawing carboxylate group further enhances this reactivity.

Caption: Structure and key reactive sites of the molecule.

Synthesis of Methyl 4-bromo-5-methylisoxazole-3-carboxylate

Synthesis_Workflow Plausible Synthetic Pathway Start 5-Methylisoxazole-3-carboxylic acid Step1 Esterification (MeOH, H₂SO₄) Start->Step1 Intermediate Methyl 5-methylisoxazole-3-carboxylate Step1->Intermediate Step2 Bromination (NBS, Acetonitrile) Intermediate->Step2 Product Methyl 4-bromo-5-methylisoxazole-3-carboxylate Step2->Product

Caption: A proposed synthetic route to the title compound.

Hypothetical Experimental Protocol:

  • Step 1: Esterification of 5-methylisoxazole-3-carboxylic acid.

    • To a solution of 5-methylisoxazole-3-carboxylic acid (1.0 eq) in methanol (0.2 M), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

    • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

    • Cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl 5-methylisoxazole-3-carboxylate.

  • Step 2: Bromination of Methyl 5-methylisoxazole-3-carboxylate.

    • Dissolve Methyl 5-methylisoxazole-3-carboxylate (1.0 eq) in a suitable solvent such as acetonitrile or chloroform.

    • Add N-bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC for the disappearance of the starting material.

    • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

    • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

    • Purify the crude product by column chromatography on silica gel to afford Methyl 4-bromo-5-methylisoxazole-3-carboxylate.

Self-Validating System: The progress of each step should be monitored by Thin Layer Chromatography (TLC) to ensure complete conversion. The identity and purity of the intermediate and final product should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The C4-bromo substitution makes this building block an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities at this position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. The reaction of Methyl 4-bromo-5-methylisoxazole-3-carboxylate with various boronic acids or esters can introduce aryl, heteroaryl, or vinyl groups. The use of a bulky phosphine ligand is often crucial for achieving high yields with substituted bromoisoxazoles.[4]

Suzuki_Coupling Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Complex R-Pd(II)L₂(Br) OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_R_R_prime R-Pd(II)L₂(R') Transmetalation->PdII_R_R_prime Boronate R'-B(OR)₂ Boronate->Transmetalation Base Base Base->Transmetalation RedElim Reductive Elimination PdII_R_R_prime->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

General Experimental Protocol for Suzuki-Miyaura Coupling:

  • To a reaction vessel, add Methyl 4-bromo-5-methylisoxazole-3-carboxylate (1.0 eq), the corresponding boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable ligand (e.g., P(t-Bu)₃·HBF₄, 4-10 mol%).

  • Add a base, such as potassium carbonate or cesium carbonate (2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water.

  • Heat the reaction mixture with stirring (typically 80-110 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, introducing an alkyne moiety onto the isoxazole ring. This is typically achieved using a palladium catalyst, a copper(I) co-catalyst, and an amine base.[5]

Sonogashira_Coupling Sonogashira Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Complex Ar-Pd(II)L₂(Br) OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Ar_Alkyne Ar-Pd(II)L₂(C≡C-R') Transmetalation->PdII_Ar_Alkyne Cu_Acetylide Cu-C≡C-R' Cu_Acetylide->Transmetalation RedElim Reductive Elimination PdII_Ar_Alkyne->RedElim RedElim->Pd0 Regeneration Product Ar-C≡C-R' RedElim->Product Buchwald_Hartwig_Amination Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Complex Ar-Pd(II)L(Br) OxAdd->PdII_Complex Amine_Coordination Amine Coordination PdII_Complex->Amine_Coordination PdII_Amido [Ar-Pd(II)L(NR'₂)] Amine_Coordination->PdII_Amido Amine R'₂NH Amine->Amine_Coordination Base Base Base->Amine_Coordination RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR'₂ RedElim->Product Drug_Synthesis Hypothetical Synthesis of a Leflunomide Analogue Start Methyl 4-bromo-5-methylisoxazole-3-carboxylate Step1 Suzuki Coupling (Arylboronic Acid) Start->Step1 Intermediate1 Methyl 4-aryl-5-methylisoxazole-3-carboxylate Step1->Intermediate1 Step2 Ester Hydrolysis (LiOH or NaOH) Intermediate1->Step2 Intermediate2 4-Aryl-5-methylisoxazole-3-carboxylic Acid Step2->Intermediate2 Step3 Amide Coupling (Substituted Aniline, Coupling Reagents) Intermediate2->Step3 Product Leflunomide Analogue Step3->Product

Sources

Methodological & Application

Suzuki coupling protocol using Methyl 4-bromo-5-methylisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Suzuki-Miyaura Cross-Coupling of Methyl 4-bromo-5-methylisoxazole-3-carboxylate

Abstract & Substrate Profile

This application note details the optimized protocols for the Suzuki-Miyaura cross-coupling of Methyl 4-bromo-5-methylisoxazole-3-carboxylate (referred to herein as Substrate-Br ). The isoxazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for amide bonds and aromatic rings.[1] However, the C4-position is electronically unique; the adjacent electron-withdrawing ester at C3 and the heteroatomic ring system create a "push-pull" electronic environment.

Successful coupling requires balancing the activation of the C4-Br bond for oxidative addition while mitigating competitive hydrolysis of the C3-methyl ester and potential ring-opening side reactions characteristic of N-O bond-containing heterocycles.

Substrate Physicochemical Profile
PropertyDataImplications for Coupling
Structure

(Analogous numbering)
C4 is the electrophilic site. C3-Ester activates C4.
Molecular Weight ~220.02 g/mol Standard stoichiometry calculations.[1]
Electronic State Electron-Deficient (π-deficient)High Reactivity toward oxidative addition; prone to homocoupling.
Base Sensitivity ModerateMethyl ester is susceptible to hydrolysis by hydroxide bases (

). Carbonate (

) or Phosphate (

) bases are preferred.
Thermal Stability Good < 120°CAvoid extreme temperatures to prevent N-O bond cleavage.[1]

Critical Analysis: Mechanistic Considerations

To achieve high yields (>85%), the protocol must address three specific mechanistic challenges associated with this substrate:

  • Electronic Activation vs. Catalyst Poisoning: The electron-withdrawing ester at C3 makes the C4-Br bond highly reactive toward Pd(0). However, the isoxazole nitrogen (N2) is a potential Lewis base that can coordinate to Palladium, displacing ligands and arresting the catalytic cycle ("catalyst poisoning").[1]

    • Solution: Use bidentate ligands (e.g., dppf) or bulky monodentate ligands (e.g., XPhos) that sterically prevent N-coordination.[1]

  • Competitive Hydrolysis: The use of aqueous bases (standard in Suzuki coupling) risks hydrolyzing the methyl ester to the carboxylic acid, which complicates purification and alters solubility.[1]

    • Solution: Control water volume and base strength.[1] Use weak bases (

      
      , 
      
      
      
      ) rather than hydroxides.[1]
  • Protodeboronation: Electron-poor heteroaryl halides react fast, but if the boronic acid partner is electron-rich or sterically hindered, it may undergo protodeboronation faster than transmetallation.[1]

    • Solution: Rapid heating (or microwave irradiation) to favor the coupling rate over the degradation rate.

Experimental Workflows (DOT Visualization)

The following diagram outlines the decision logic and workflow for selecting the correct protocol based on the coupling partner.

SuzukiWorkflow Start Start: Methyl 4-bromo-5-methylisoxazole-3-carboxylate Analyze Analyze Boronic Acid Partner Start->Analyze TypeA Type A: Simple Aryl/Heteroaryl (Sterically Unhindered) Analyze->TypeA Standard TypeB Type B: Sterically Hindered or Unstable Boronic Acids Analyze->TypeB Difficult Protocol1 Protocol 1: Robust Conditions Pd(dppf)Cl2 • DCM / Na2CO3 Dioxane/H2O (4:1) TypeA->Protocol1 Protocol2 Protocol 2: High-Turnover Conditions XPhos Pd G2 / K3PO4 THF/H2O (10:1) or Toluene TypeB->Protocol2 Process Degas -> Heat (80-90°C) -> 2-4 hrs Protocol1->Process Protocol2->Process QC QC: Check for Des-bromo byproduct (LCMS) Process->QC Finish Purification (Flash Chromatography) QC->Finish

Figure 1: Decision matrix for protocol selection based on boronic acid stability and steric hindrance.

Detailed Protocols

Protocol A: The "Workhorse" Method (High Stability)

Recommended for: Phenylboronic acids, simple heteroaryl boronic acids.[1]

Rationale:


 is extremely robust and resistant to air oxidation. The ferrocenyl ligand creates a wide bite angle, facilitating the reductive elimination step, while the dichloromethane adduct improves catalyst stability during storage.[1]

Reagents:

  • Substrate-Br: 1.0 equiv (e.g., 220 mg, 1.0 mmol)

  • Boronic Acid: 1.2 – 1.5 equiv[1]

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Procedure:

  • Setup: To a 20 mL reaction vial equipped with a magnetic stir bar, add Substrate-Br (1.0 equiv), Boronic Acid (1.2 equiv), and

    
      (0.05 equiv).
    
  • Inertion: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen (

    
    ) or Argon three times.[1]
    
  • Solvent Addition: Inject 1,4-Dioxane (concentration 0.1 M, e.g., 10 mL) via syringe.[1]

  • Base Addition: Inject

    
     (2.0 M)  solution (1.5 mL).
    
    • Note: The mixture will become biphasic.[1] Vigorous stirring is essential.[1][2]

  • Reaction: Heat the block to 90°C for 2–4 hours.

    • Monitoring: Check by TLC or LCMS.[1] Look for the disappearance of the bromide (M+H ~220/222 pattern).

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine. Dry organic layer over

    
    .[1]
    
  • Purification: Concentrate and purify via silica gel chromatography (typically Hexanes/EtOAc gradient).[1]

Protocol B: The "High Efficiency" Method (Hindered/Sensitive)

Recommended for: Ortho-substituted boronic acids, unstable 2-heterocyclic boronic acids.

Rationale: XPhos Pd G2 is a precatalyst that rapidly generates the active monoligated Pd(0) species. The bulky XPhos ligand prevents the isoxazole nitrogen from poisoning the catalyst and accelerates the coupling of sterically hindered partners.[1] Phosphate base is gentler on the ester than carbonate.[1]

Reagents:

  • Substrate-Br: 1.0 equiv

  • Boronic Acid: 1.5 equiv[1]

  • Catalyst: XPhos Pd G2 (2–3 mol%)

  • Base:

    
     (0.5 M aqueous or solid added to wet solvent, 2.0 equiv)[1]
    
  • Solvent: THF or Toluene (degassed)

Step-by-Step Procedure:

  • Setup: Charge vial with Substrate-Br , Boronic Acid , and XPhos Pd G2 .[1]

  • Solvent/Base: Add THF (0.1 M) and

    
     (0.5 M aq) .[1]
    
  • Reaction: Heat to 60–80°C .

    • Note: This catalyst is active at lower temperatures.[1] Start at 60°C to preserve the ester; increase to 80°C only if conversion is slow.

  • Workup: Standard EtOAc extraction (as above).

Troubleshooting & Quantitative Data

The following table summarizes common failure modes and corrective actions specific to this isoxazole substrate.

Observation (LCMS/TLC)DiagnosisCorrective Action
Remaining Starting Material (Bromide) Catalyst Poisoning or DeactivationSwitch to Protocol B (XPhos). Ensure thorough degassing (O2 kills active Pd).[1]
Hydrolyzed Product (Carboxylic Acid) Base too strong or Temperature too highSwitch base to

or

(anhydrous conditions). Lower temp to 70°C.
Protodeboronation (Ar-H detected) Boronic acid instabilityAdd Boronic acid in portions (0.5 eq every hour). Increase catalyst loading to 5-10% to outcompete degradation.
Homocoupling of Boronic Acid Oxidative couplingEnsure strict exclusion of Oxygen.[1] Reduce catalyst loading slightly.

References

  • Miyaura, N., & Suzuki, A. (1995).[1][3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link

  • Barder, T. E., et al. (2005).[1] Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.[1] Link

  • Sperry, J. B., & Wright, D. L. (2005).[1] Furans, Thiophenes and Related Heterocycles in Drug Discovery.[1] Current Opinion in Drug Discovery & Development. (General reference for heteroaryl stability).

  • Combi-Blocks Product Data. (2023). Methyl 4-bromo-5-methylisoxazole-3-carboxylate Safety & Handling. Link(Note: General vendor reference for specific substrate properties).

  • Knochel, P., et al. (2016).[1] Functionalization of Heterocyclic Compounds using Pd-Catalyzed Cross-Couplings. Chemical Reviews. (Context for isoxazole C4 reactivity).

Sources

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using Methyl 4-bromo-5-methylisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Modern Drug Discovery

The isoxazole core is a privileged scaffold in medicinal chemistry, present in a number of FDA-approved drugs and numerous clinical candidates.[1] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions make it a highly sought-after heterocycle in the design of novel therapeutic agents. Methyl 4-bromo-5-methylisoxazole-3-carboxylate (CAS No. 850832-54-1) has emerged as a particularly valuable building block for the synthesis of diverse and complex bioactive molecules.[2][3] This trifunctional scaffold, possessing a bromine atom, a methyl group, and a methyl ester, offers multiple points for chemical modification, enabling the rapid generation of compound libraries for lead discovery and optimization.

The strategic positioning of the bromine atom at the 4-position makes it an ideal handle for a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, alkynyl, and amino groups, which are crucial for modulating the pharmacological properties of a molecule. The methyl group at the 5-position can influence the steric and electronic environment of the isoxazole ring, while the methyl ester at the 3-position provides a convenient point for further derivatization, such as amide bond formation.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of Methyl 4-bromo-5-methylisoxazole-3-carboxylate in the synthesis of bioactive molecules. We will delve into detailed, field-proven protocols for key synthetic transformations and showcase the potential of this versatile building block in modern drug discovery.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a starting material is fundamental to its successful application in synthesis.

PropertyValueReference
CAS Number 850832-54-1[2]
Molecular Formula C₆H₆BrNO₃[3]
Molecular Weight 220.02 g/mol [3]
Appearance Light yellow to yellow solid[3]
Storage Sealed in a dry, room temperature environment[3]

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the isoxazole ring is the key to unlocking the synthetic potential of Methyl 4-bromo-5-methylisoxazole-3-carboxylate. Palladium-catalyzed cross-coupling reactions are the most powerful and versatile methods for its functionalization. Below, we provide detailed protocols for three of the most impactful transformations: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Boronic Acids

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[4][5] This reaction is particularly valuable for constructing biaryl and heteroaryl-aryl scaffolds, which are common motifs in bioactive molecules.

  • Palladium Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ is a reliable choice, though more advanced catalysts with bulky, electron-rich phosphine ligands can offer higher turnover numbers and broader substrate scope.

  • Base: The base is crucial for the activation of the boronic acid and for neutralizing the acid generated during the reaction. Inorganic bases like sodium carbonate or potassium phosphate are commonly used and offer a good balance of reactivity and functional group tolerance.

  • Solvent: A mixture of a polar aprotic solvent (like dioxane or DMF) and water is often employed to dissolve both the organic and inorganic reagents.

Suzuki_Miyaura_Workflow reagents Reagents: - Methyl 4-bromo-5-methylisoxazole-3-carboxylate (1 equiv) - Arylboronic acid (1.2 equiv) - Pd(PPh₃)₄ (0.05 equiv) - Na₂CO₃ (2 equiv) solvent Solvent: - Dioxane/H₂O (4:1) reagents->solvent Dissolve reaction Reaction: - Degas with N₂ for 15 min - Heat at 90 °C for 12-24 h solvent->reaction Execute workup Workup: - Cool to RT - Dilute with EtOAc - Wash with H₂O and brine reaction->workup Process purification Purification: - Dry over Na₂SO₄ - Concentrate in vacuo - Column chromatography workup->purification Isolate product Product: - Methyl 4-aryl-5-methylisoxazole-3-carboxylate purification->product Characterize Sonogashira_Workflow reagents Reagents: - Methyl 4-bromo-5-methylisoxazole-3-carboxylate (1 equiv) - Terminal alkyne (1.5 equiv) - Pd(PPh₃)₂Cl₂ (0.03 equiv) - CuI (0.05 equiv) solvent Solvent: - Triethylamine reagents->solvent Suspend reaction Reaction: - Degas with N₂ for 15 min - Stir at RT to 50 °C for 6-12 h solvent->reaction Execute workup Workup: - Filter through Celite - Concentrate in vacuo - Dissolve in EtOAc reaction->workup Process purification Purification: - Wash with H₂O and brine - Dry over Na₂SO₄ - Column chromatography workup->purification Isolate product Product: - Methyl 4-alkynyl-5-methylisoxazole-3-carboxylate purification->product Characterize Buchwald_Hartwig_Workflow reagents Reagents: - Methyl 4-bromo-5-methylisoxazole-3-carboxylate (1 equiv) - Amine (1.2 equiv) - Pd₂(dba)₃ (0.02 equiv) - XPhos (0.08 equiv) - NaOtBu (1.4 equiv) solvent Solvent: - Anhydrous Toluene reagents->solvent Combine reaction Reaction: - Degas with N₂ for 15 min - Heat at 100 °C for 12-24 h solvent->reaction Execute workup Workup: - Cool to RT - Filter through Celite - Concentrate in vacuo reaction->workup Process purification Purification: - Dissolve in EtOAc - Wash with H₂O and brine - Column chromatography workup->purification Isolate product Product: - Methyl 4-amino-5-methylisoxazole-3-carboxylate purification->product Characterize

Sources

Experimental procedure for C-C bond formation with brominated isoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isoxazoles represent a privileged scaffold in medicinal chemistry, serving as bioisosteres for amide bonds and key pharmacophores in drugs such as Valdecoxib (COX-2 inhibitor) and Leflunomide (DMARD). The functionalization of the isoxazole ring via Carbon-Carbon (C-C) bond formation is a critical step in diversifying this core.

This guide details the experimental procedures for cross-coupling reactions utilizing brominated isoxazoles . Unlike phenyl rings, the isoxazole core presents unique challenges: the lability of the N-O bond under reducing conditions and the potential for catalyst poisoning by the nitrogen heteroatom. This note focuses on two robust, self-validating protocols: Suzuki-Miyaura (biaryl formation) and Sonogashira (alkynylation), optimized to preserve ring integrity while maximizing yield.

Strategic Considerations & Mechanism

The Challenge of the Isoxazole Core

The isoxazole ring is electron-deficient. In cross-coupling reactions, the oxidative addition of Palladium(0) to the C-Br bond is generally the rate-determining step.

  • Regiochemistry: Electrophilic bromination typically occurs at the C4 position . Therefore, 4-bromoisoxazoles are the most common substrates.

  • Ring Stability: The N-O bond is weak (~55 kcal/mol). Harsh reducing conditions (e.g., hydrogenation, dissolving metals) will cleave the ring to form enaminoketones. Cross-coupling conditions (Pd(0)/Base) are generally orthogonal to this sensitivity, provided that strong hydride sources are avoided.

  • Catalyst Poisoning: The isoxazole nitrogen can coordinate to Pd, arresting the catalytic cycle. Bidentate ligands (e.g., dppf) are recommended to outcompete this coordination.

Reaction Scope Visualization

The following diagram illustrates the divergent synthesis pathways from a common 4-bromoisoxazole precursor.

ReactionScope Start 4-Bromoisoxazole (Precursor) Suzuki Suzuki-Miyaura (Boronic Acids) Start->Suzuki Pd(dppf)Cl2 Na2CO3, 80°C Sonogashira Sonogashira (Terminal Alkynes) Start->Sonogashira Pd(PPh3)2Cl2 CuI, Et3N Heck Mizoroki-Heck (Alkenes) Start->Heck Pd(OAc)2 PPh3, 100°C Prod_Suz 4-Aryl-isoxazoles (Biaryls) Suzuki->Prod_Suz Prod_Sono 4-Alkynyl-isoxazoles (Spacers) Sonogashira->Prod_Sono Prod_Heck 4-Alkenyl-isoxazoles Heck->Prod_Heck

Figure 1: Divergent functionalization pathways for 4-bromoisoxazoles. Colors indicate distinct reaction classes.

Protocol A: Suzuki-Miyaura Coupling

Objective: Synthesis of 4-aryl-3,5-dimethylisoxazoles. Mechanism: Pd(0)-catalyzed cycle involving Oxidative Addition, Transmetallation (activated by base), and Reductive Elimination.[1][2]

Materials & Reagents[3][4][5]
  • Substrate: 4-Bromo-3,5-dimethylisoxazole (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂ ) (3–5 mol%)

    • Why: The large bite angle and ferrocenyl backbone provide stability against thermal degradation and prevent N-coordination poisoning.

  • Base: 2M Aqueous Na₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure
  • Preparation (Inert Atmosphere):

    • Flame-dry a 2-neck round-bottom flask or a pressure vial equipped with a magnetic stir bar.

    • Cool to room temperature under a stream of Argon or Nitrogen.

  • Charging:

    • Add 4-bromo-3,5-dimethylisoxazole (1.0 mmol) and Aryl boronic acid (1.2 mmol).

    • Add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).

    • Critical Step: Cap the vessel and purge with Argon for 5 minutes. Oxygen is the primary cause of Suzuki failure (homocoupling of boronic acids).

  • Solvent Addition:

    • Add 1,4-Dioxane (4 mL) and 2M aq. Na₂CO₃ (1.5 mL) via syringe through the septum.

    • Note: The biphasic system requires vigorous stirring to ensure phase transfer.

  • Reaction:

    • Heat the mixture to 80–90 °C for 4–12 hours.

    • Monitoring: Check TLC every 2 hours. The bromide starting material is usually less polar than the biaryl product.

  • Work-up:

    • Cool to room temperature.[2][3][4][5][6]

    • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

    • Separate phases.[4] Extract aqueous layer 2x with Ethyl Acetate.

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Sonogashira Coupling

Objective: Introduction of an alkyne handle at C4. Mechanism: Dual catalytic cycle (Pd/Cu). Copper activates the terminal alkyne; Palladium couples the aryl halide.[7]

Materials & Reagents[4]
  • Substrate: 4-Bromoisoxazole derivative (1.0 equiv)

  • Alkyne: Terminal alkyne (e.g., Phenylacetylene) (1.2 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂ ) (5 mol%)

  • Co-Catalyst: Copper(I) Iodide (CuI ) (2–5 mol%)[8]

  • Base/Solvent: Triethylamine (Et₃N) / DMF (1:3 ratio) or pure Et₃N if substrate is soluble.

Step-by-Step Procedure
  • Degassing (Crucial):

    • Solvents (DMF/Et₃N) must be sparged with Argon for 15 minutes prior to use. Oxygen promotes Glaser homocoupling (alkyne-alkyne dimerization), wasting the reagent.

  • Charging:

    • To a dry vial, add Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (3 mol%).

    • Add the 4-bromoisoxazole (1.0 mmol).

    • Seal and purge with Argon.[5]

  • Addition:

    • Add degassed DMF (3 mL) and Et₃N (1 mL).

    • Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Reaction:

    • Stir at Room Temperature for 30 minutes. If no reaction (TLC), heat to 60 °C .

    • Caution: Avoid temperatures >90 °C to prevent isoxazole ring degradation or polymerization of the alkyne.

  • Work-up:

    • Dilute with Et₂O (avoids emulsions common with DMF/EtOAc).

    • Wash with saturated NH₄Cl (removes Copper salts—aqueous layer will turn blue).

    • Dry and concentrate.[2]

Mechanistic Workflow & Troubleshooting

Catalytic Cycle Visualization

The following diagram highlights the critical "Oxidative Addition" step where the electron-poor nature of the isoxazole makes the C-Br bond less reactive than typical phenyl bromides, necessitating electron-rich ligands.

CatalyticCycle Pd0 Pd(0)L2 (Active Species) Complex1 Ar-Pd(II)-Br Pd0->Complex1 + 4-Bromoisoxazole OxAdd Oxidative Addition Complex2 Ar-Pd(II)-R Complex1->Complex2 - Base-Br TransMet Transmetallation (Base + R-B(OH)2) Complex2->Pd0 + Product (C-C Bond) RedElim Reductive Elimination

Figure 2: Simplified Suzuki catalytic cycle. The oxidative addition to the isoxazole C-Br bond is facilitated by electron-rich ligands.

Troubleshooting Table
ObservationProbable CauseCorrective Action
No Reaction (SM remains) Catalyst deactivation or poor Oxidative Addition.Switch to Pd(dppf)Cl₂ or XPhos Pd G2 . Increase temp to 100°C.
Homocoupling of Boronic Acid Oxygen presence.Degas solvents more rigorously (freeze-pump-thaw).
Glaser Coupling (Alkyne-Alkyne) Oxygen in Sonogashira.Add alkyne slowly (syringe pump). Ensure Argon overpressure.
Black Precipitate (Pd Black) Ligand dissociation.Add excess free ligand (e.g., PPh₃) or lower temperature.
Isoxazole Ring Cleavage Reducing conditions too strong.Ensure no hydride sources are present. Avoid H₂ atmosphere.

References

  • Suzuki-Miyaura Coupling of Isoxazoles

    • Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions.
    • Source: The Journal of Organic Chemistry
    • [Link]

  • Sonogashira Coupling Protocols

    • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines (Analogous Heterocycle Protocol).
    • Source: Scientific Research Publishing
    • [Link]

  • General Cross-Coupling Guides

    • Suzuki-Miyaura Cross-Coupling: Practical Guide.
    • Source: Yoneda Labs
    • [Link]

  • Regioselective Functionalization Review

    • Regioselective functionalization of aryl azoles as powerful tool for the synthesis of pharmaceutically relevant targets.[9][10]

    • Source: Nature Communications[4][9]

    • [Link]

Sources

Application Note: Ligand and Base Selection for Coupling Reactions of Isoxazole Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isoxazole carboxylates occupy a unique niche in medicinal chemistry, serving both as versatile building blocks for biaryl synthesis (via decarboxylative cross-coupling) and as directing scaffolds for C-H functionalization. However, the isoxazole ring is notoriously sensitive; the N–O bond is prone to reductive cleavage, and the ring itself can fragment under basic conditions to form cyanocarbonyls.

This guide provides a decision-making framework for selecting ligands and bases when working with isoxazole carboxylates. It distinguishes between two distinct reaction manifolds:[1][2][3][4]

  • Decarboxylative Cross-Coupling (DCC): Utilizing the carboxylate as a leaving group to form C–C bonds.[2]

  • Direct C–H Arylation: Using the carboxylate (ester) as a directing group to functionalize the isoxazole ring.

Mechanistic Insight: The Stability-Reactivity Paradox

Success in coupling isoxazoles depends on balancing the activation energy of the desired coupling against the low barrier for ring degradation.

The "Danger Zone": Base-Induced Ring Opening

The most critical failure mode in isoxazole chemistry is base-mediated fragmentation. Protons at C3, C4, or C5 (depending on substitution) can be acidic. Deprotonation, particularly at C3, can trigger a cascade leading to ring opening.

  • Safe Bases: Carbonates (

    
    , 
    
    
    
    ), Phosphates (
    
    
    ), and Fluorides (
    
    
    ).
  • High-Risk Bases: Hydroxides (

    
    ), Alkoxides (
    
    
    
    ), and Amides (
    
    
    ). These nucleophilic bases often attack the ring or cause rapid fragmentation.
Decarboxylation Kinetics (C4 vs. C5)
  • Isoxazole-5-carboxylic acids: Decarboxylate relatively easily because the carboxylate is

    
     to the oxygen atom. The resulting organometallic intermediate is stabilized by the adjacent heteroatom.
    
  • Isoxazole-4-carboxylic acids: Significantly more resistant to decarboxylation. The C4 position is

    
     to the heteroatoms, lacking the direct stabilization found at C5. Coupling at this position often requires higher temperatures or silver (Ag) mediation.
    

Decision Matrix: Ligand & Base Selection

Visualization: Selection Workflow

G Start Starting Material Acid Isoxazole-COOH (Acid/Salt) Start->Acid Coupling via CO2 loss Ester Isoxazole-COOR (Ester) Start->Ester Functionalize Ring C-H DCC Decarboxylative Coupling Acid->DCC CH Direct C-H Arylation Ester->CH Ligand1 Ligand: P(t-Bu)3, XPhos Base: Ag2CO3 / K2CO3 DCC->Ligand1 Requires Ag co-catalysis Ligand2 Ligand: JohnPhos, CyJohnPhos Base: K2CO3 + PivOH CH->Ligand2 Concerted Metallation Deprotonation (CMD)

Figure 1: Decision tree for selecting reaction conditions based on the isoxazole substrate state.

Detailed Selection Guide
ParameterDecarboxylative Coupling (DCC)Direct C-H Arylation
Primary Challenge Extrusion of

is rate-limiting; requires high T or Ag.
Regioselectivity (C5 vs C2) and preventing ring opening.
Preferred Metal Pd/Ag Bimetallic System . Ag facilitates decarboxylation; Pd catalyzes coupling.Pd(II) (e.g.,

).[5]
Ligand Class Bulky, Electron-Rich Phosphines . • P(t-Bu)3 : Excellent for oxidative addition. • XPhos/SPhos : Stabilize Pd(0) and facilitate transmetallation.Biaryl Phosphines (Buchwald) . • JohnPhos/CyJohnPhos : Crucial for C5 selectivity. • DavePhos : Often used for difficult substrates.
Base Selection Ag2CO3 (Dual role: Base & Oxidant/Promoter) or K2CO3 .K2CO3 or Cs2CO3 . Crucial Additive:PivOH (30 mol%) . Acts as a proton shuttle for the CMD mechanism.
Solvent DMSO/DMF (High boiling point required for decarboxylation).Toluene (C5 selective) or Dioxane . Non-polar solvents often favor C5 over C2.

Experimental Protocols

Protocol A: Decarboxylative Cross-Coupling of Isoxazole-5-Carboxylates

Target: Synthesis of 5-Aryl Isoxazoles from Carboxylic Acids.

Mechanism: This reaction likely proceeds via a Pd/Ag bimetallic cycle where Ag(I) decarboxylates the isoxazole to form an Isoxazole-Ag species, which then transmetallates to Pd.

Reagents:

  • Substrate: Isoxazole-5-carboxylic acid (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.2 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    /XPhos
  • Co-Catalyst/Base:

    
     (1.0 - 2.0 equiv)
    
  • Solvent: DMSO:DMF (1:1) or NMP

Step-by-Step:

  • Setup: In a glovebox or under Argon, charge a dried reaction vial with Isoxazole-5-carboxylic acid (1.0 mmol), Aryl Bromide (1.2 mmol),

    
     (58 mg, 0.05 mmol), and 
    
    
    
    (275 mg, 1.0 mmol).
  • Solvation: Add anhydrous DMSO (3 mL).

  • Reaction: Seal the vial and heat to 100–120 °C for 16 hours. Note: Evolution of gas (

    
    ) will occur; ensure vessel can handle pressure or vent appropriately.
    
  • Workup: Cool to RT. Dilute with EtOAc and filter through a Celite pad to remove Ag salts. Wash filtrate with water (3x) to remove DMSO. Dry over

    
     and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Critical Note: If using Isoxazole-4-carboxylic acid, increase temperature to 140 °C and consider using CuI (10 mol%) as an additional promoter, though yields are typically lower due to the difficult decarboxylation at the


-position.
Protocol B: Direct C-H Arylation of Isoxazole-4-Carboxylate Esters

Target: C5-Arylation of Ethyl Isoxazole-4-carboxylate.

Mechanism: Concerted Metallation-Deprotonation (CMD). The pivalate anion acts as a shuttle to deprotonate the C5 position, allowing the Pd to form a bond without requiring a strong base.

Reagents:

  • Substrate: Ethyl isoxazole-4-carboxylate (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.5 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Ligand: JohnPhos or P(t-Bu)3 (10 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Additive: PivOH (Pivalic acid) (30 mol%)

  • Solvent: Toluene (anhydrous)

Step-by-Step:

  • Setup: Charge a Schlenk tube with Ethyl isoxazole-4-carboxylate (1.0 mmol), Aryl Bromide (1.5 mmol),

    
     (276 mg, 2.0 mmol), 
    
    
    
    (11 mg, 0.05 mmol), and Ligand (0.10 mmol).
  • Additive: Add PivOH (30 mg, 0.3 mmol). This is the key component for efficiency.

  • Solvation: Add Toluene (4 mL).

  • Reaction: Heat to 100 °C for 12–24 hours under Argon.

  • Workup: Cool to RT. Filter through silica/Celite. Concentrate.

  • Purification: Flash chromatography.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Ring Opening (Nitrile formation) Base is too strong or nucleophilic.Switch from

to

or

. Ensure solvent is dry (hydroxide generation from water).
No Reaction (DCC) Decarboxylation failed.Increase Temp. Ensure

is fresh (Ag(I) is crucial). Switch solvent to NMP/Quinoline mix.
C2 vs C5 Regio-mixing (Direct Arylation) Ligand lacks steric control.Switch to JohnPhos or CyJohnPhos . These bulky ligands favor the less hindered C5 position over the acidic C2.
Protodecarboxylation Acid lost

but didn't couple.
Transmetallation is too slow. Switch to more electron-rich ligand (e.g., XPhos ) to accelerate the catalytic cycle.

References

  • Gooßen, L. J., Deng, G., & Levy, L. M. (2006). Synthesis of Biaryls via Catalytic Decarboxylative Coupling.[1][3][6] Science, 313(5787), 662–664. Link[1][3]

  • Forgione, P., Brochu, M.-C., St-Onge, M., Thesen, K. H., Bailey, M. D., & Bilodeau, F. (2006). Unexpected Intermolecular Pd-Catalyzed Cross-Coupling Reaction with Heteroaromatic Carboxylic Acids. Journal of the American Chemical Society, 128(35), 11350–11351. Link

  • Vechorkin, O., & Hu, X. (2009). Ni-Catalyzed Cross-Coupling of Non-activated Alkyl Halides with Heteroaryl Carboxylates. Angewandte Chemie International Edition, 48(16), 2937–2940. Link

  • Hoarau, C., et al. (2010). Palladium-Catalyzed Direct (Hetero)arylation of Ethyl Oxazole-4-carboxylate. Journal of Organic Chemistry, 75(24), 8563–8570.
  • Shang, R., & Liu, L. (2011). Transition Metal-Catalyzed Decarboxylative Cross-Coupling Reactions.[2][4][7] Science China Chemistry, 54, 1670–1687. Link

Sources

Application of Methyl 4-bromo-5-methylisoxazole-3-carboxylate in fragment-based drug design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Methyl 4-bromo-5-methylisoxazole-3-carboxylate in Fragment-Based Drug Design

Executive Summary

Methyl 4-bromo-5-methylisoxazole-3-carboxylate (CAS: 139102-34-4) serves as a high-value scaffold in Fragment-Based Drug Design (FBDD). Its utility stems from its compliance with the "Rule of Three" and its orthogonal growth vectors : the C4-bromide allows for cross-coupling (exploring hydrophobic pockets), while the C3-ester permits diversification into amides or heterocycles (optimizing solubility and hydrogen bonding). This guide details the strategic application of this fragment, providing validated protocols for its elaboration into high-affinity lead compounds.

Fragment Profile & FBDD Suitability

In FBDD, the quality of the starting fragment dictates the success of the library. This isoxazole derivative is classified as a "privileged structure" due to its ability to mimic peptide bonds and engage in


-stacking interactions while maintaining a low molecular weight.
Table 1: Physicochemical Profile (Rule of Three Compliance)
PropertyValueFBDD LimitStatusSignificance
Molecular Weight 220.02 Da< 300 Da✅ PassAllows significant mass addition during optimization.
cLogP ~1.6< 3.0✅ PassLipophilicity allows membrane permeability without solubility issues.
H-Bond Donors 0< 3✅ PassReduces desolvation penalty upon binding.
H-Bond Acceptors 3 (N, O, O)< 3✅ PassKey interaction points for active site residues.
Rotatable Bonds 2< 3✅ PassLow entropic cost upon binding.

Strategic Growth Vectors

The power of this fragment lies in its divergent synthetic pathways . The diagram below illustrates the logical flow of elaboration, transforming the core fragment into a lead candidate.

FragmentElaboration Core Core Fragment Methyl 4-bromo-5-methylisoxazole-3-carboxylate Vector1 Vector A: C4-Diversification (Hydrophobic Pocket Exploration) Core->Vector1 Step 1: Arylation Vector2 Vector B: C3-Diversification (H-Bonding/Solubility) Core->Vector2 Alternative Step 1 Suzuki Reaction: Suzuki-Miyaura Coupling Reagents: Ar-B(OH)2, Pd(dppf)Cl2 Vector1->Suzuki Hydrolysis Reaction: Ester Hydrolysis Reagents: LiOH, THF/H2O Vector2->Hydrolysis Suzuki->Hydrolysis Step 2: Deprotection Amidation Reaction: Amide Coupling Reagents: R-NH2, HATU Hydrolysis->Amidation Step 3: Library Gen Lead Lead Candidate High Affinity / Drug-Like Amidation->Lead

Figure 1: Elaboration strategy showing the sequential functionalization of the C4 and C3 positions.

Validated Experimental Protocols

The following protocols are designed to be self-validating . This means they include checkpoints (TLC, LCMS) that confirm the success of the previous step before proceeding, preventing wasted resources.

Protocol A: C4-Arylation via Suzuki-Miyaura Coupling

Objective: To introduce an aromatic system at the C4 position, typically targeting a hydrophobic pocket in the protein active site.

Reagents:

  • Fragment: Methyl 4-bromo-5-methylisoxazole-3-carboxylate (1.0 eq)

  • Boronic Acid: Aryl-B(OH)₂ (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq)

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane

Step-by-Step Methodology:

  • Preparation: In a reaction vial, combine the isoxazole fragment, boronic acid, and Pd catalyst.

  • Inerting (Critical): Seal the vial and purge with nitrogen for 5 minutes. Why? Oxygen poisons the Pd(0) species, leading to homocoupling byproducts.

  • Solvation: Add degassed 1,4-dioxane (concentration 0.1 M) and the aqueous K₂CO₃ solution via syringe.

  • Reaction: Heat the block to 90°C for 4–12 hours.

  • Validation Checkpoint:

    • TLC: Check for the disappearance of the starting bromide (Rf ~0.6 in 30% EtOAc/Hex). The product is usually more polar and UV active.

    • LCMS: Confirm the mass of the biaryl product (M+H). Note: De-brominated byproduct (protodebromination) is a common failure mode if the catalyst is old.

  • Workup: Filter through a Celite pad to remove Palladium black. Dilute with EtOAc, wash with brine, and concentrate.

  • Purification: Flash chromatography (Gradient: 0–40% EtOAc in Hexanes).

Protocol B: C3-Amidation (Hydrolysis & Coupling)

Objective: To convert the methyl ester into an amide, allowing interaction with polar residues (e.g., Lysine, Arginine) or solvent channels.

Part 1: Saponification

  • Dissolve the C4-substituted isoxazole (from Protocol A) in THF/MeOH/Water (3:1:1).

  • Add LiOH·H₂O (3.0 eq). Stir at Room Temperature for 2 hours.

  • Validation: TLC should show a baseline spot (carboxylic acid).

  • Acidify to pH 3 with 1N HCl and extract with EtOAc. The free acid is often pure enough for the next step.

Part 2: Amide Coupling

  • Activation: Dissolve the carboxylic acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 minutes. Visual Cue: Solution often turns slightly yellow.

  • Addition: Add the desired amine (R-NH₂, 1.2 eq).

  • Reaction: Stir at RT for 2–16 hours.

  • Validation Checkpoint: LCMS must show the amide mass. If starting material remains, add more HATU, not just more amine.

  • Workup: Dilute with EtOAc, wash extensively with LiCl (5% aq) to remove DMF, then NaHCO₃ and brine.

Application Case Study: BET Bromodomain Inhibition

Context: Bromodomain and Extra-Terminal (BET) proteins recognize acetylated lysine residues. Isoxazoles are excellent mimics for the acetyl-lysine moiety.

Design Logic:

  • The Anchor: The 3,5-dimethylisoxazole motif (derived from our fragment) acts as the acetyl-lysine mimic, binding deep in the hydrophobic pocket of BRD4.

  • The Elaborated Arm (C4): Using Protocol A, a p-chlorophenyl group is attached. This engages the "WPF shelf" (a specific hydrophobic region in BET proteins).

  • The Solubilizing Tail (C3): Using Protocol B, the ester is converted to a morpholine-amide. This projects towards the solvent front, improving solubility and metabolic stability.

Result: The resulting molecule shows a


 improvement from >500 

M (fragment) to <100 nM (lead), validating the vector selection.

Quality Control & Troubleshooting

IssueProbable CauseSolution
Low Yield in Suzuki Protodebromination (H replaces Br)Solvent was not degassed properly; switch to anhydrous conditions or increase catalyst loading.
Incomplete Hydrolysis Steric hindrance at C3Heat to 50°C; switch base to NaOH (stronger nucleophile).
Racemization Over-activation during amidationUse milder coupling agents (e.g., T3P) if the amine partner is chiral.
NMR Anomaly Missing Methyl SingletCheck for degradation; the C5-methyl is a distinct singlet at

2.4–2.6 ppm.

References

  • Fragment-Based Drug Discovery: Principles and Practice. Journal of Medicinal Chemistry. (2005). "The Rule of Three for Fragment-Based Drug Discovery."

  • Isoxazoles in Medicinal Chemistry. Chemical Reviews. (2011). "Heterocycles in Life: Isoxazoles."

  • Suzuki-Miyaura Coupling Protocols. Nature Protocols. (2007). "Update on the Suzuki-Miyaura cross-coupling reaction."

  • BET Inhibitor Design. Journal of Medicinal Chemistry. (2013). "Discovery of Isoxazole-Based BET Bromodomain Inhibitors."

Troubleshooting & Optimization

Technical Support Center: Dehalogenation of Methyl 4-bromo-5-methylisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the dehalogenation of Methyl 4-bromo-5-methylisoxazole-3-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this specific transformation. Here, we move beyond simple protocols to address the nuanced challenges and frequently encountered questions in a practical, Q&A format. Our goal is to provide you with the expertise to not only execute this reaction but to troubleshoot and optimize it effectively.

Section 1: Technical Troubleshooting Guide

This section addresses specific experimental issues. Each entry details the problem, identifies probable causes, and provides actionable solutions grounded in chemical principles.

Q1: My reaction shows low or incomplete conversion to the desired product, Methyl 5-methylisoxazole-3-carboxylate. What are the likely causes and how can I fix it?

A1: Incomplete conversion in catalytic hydrogenations is a common issue stemming from several factors related to the catalyst, hydrogen source, or reaction environment.

Primary Causes & Solutions:

  • Catalyst Inactivity: The Palladium on Carbon (Pd/C) catalyst is the workhorse for this transformation, but its activity can be compromised.[1][2]

    • Explanation: Dry Pd/C can be pyrophoric and may be partially oxidized upon exposure to air, reducing its active sites.[3] Catalysts also have a finite shelf life.

    • Solution: Always use a fresh batch of catalyst or a recently opened bottle. Handle the catalyst under an inert atmosphere (Nitrogen or Argon) or as a wet slurry to prevent deactivation and ensure safety.[4]

  • Insufficient Hydrogen Availability: The reaction is dependent on the effective transfer of hydrogen to the catalyst surface.

    • Explanation: This can be due to a poor seal in the reaction vessel leading to a hydrogen leak, or insufficient pressure for the reaction to proceed at a reasonable rate. Mass transfer limitations can also occur if agitation is inadequate, preventing the substrate and hydrogen from reaching the catalyst surface efficiently.

    • Solution: Before introducing hydrogen, perform a leak test on your apparatus with an inert gas like nitrogen.[5] Ensure vigorous stirring to keep the catalyst suspended and facilitate gas-liquid-solid phase mixing. If using a balloon, ensure it remains inflated. For more robust reactions, a Parr shaker or a similar hydrogenation apparatus that maintains constant pressure is recommended.

  • Catalyst Poisoning: Trace impurities in the starting material, solvent, or from the glassware can act as catalyst poisons.

    • Explanation: Compounds containing sulfur, lead, or certain amines can irreversibly bind to the palladium surface, blocking active sites.[6] Halide ions (Br⁻) generated during the reaction can also have an inhibitory effect, although the use of a base usually mitigates this.

    • Solution: Ensure high-purity, degassed solvents. If the substrate was synthesized using sulfur-containing reagents, purify it meticulously before the dehalogenation step. Adding a sacrificial base is crucial not only to neutralize the HBr byproduct but also to maintain catalyst activity.[7][8]

Troubleshooting Summary Table:

ProblemPotential CauseRecommended Solution
Low/Incomplete Yield 1. Catalyst Deactivation (Oxidation/Age)Use fresh Pd/C catalyst. Handle as a wet slurry or under an inert atmosphere.
2. Insufficient Hydrogen (Leak/Pressure)Leak-test the system with N₂. Increase H₂ pressure (typically 1-4 atm). Ensure vigorous stirring.
3. Catalyst Poisoning (Sulfur, etc.)Use high-purity reagents and solvents. Purify the starting material thoroughly.
4. Halide InhibitionAdd a non-nucleophilic base (e.g., NaOAc, K₂CO₃, Et₃N) to scavenge the HBr formed during the reaction.
Q2: I've isolated a significant byproduct that doesn't correspond to my starting material or desired product. What could it be?

A2: The most probable byproduct in the catalytic hydrogenation of an isoxazole derivative is from the reductive cleavage of the N-O bond within the isoxazole ring.

  • Explanation of Side Reaction: The isoxazole ring, while aromatic, contains a relatively weak N-O bond. Under catalytic hydrogenation conditions, this bond can be cleaved to yield a β-amino enone. This is a well-documented reactivity pattern for isoxazoles.

  • Identifying the Byproduct: The expected byproduct from ring opening would be Methyl (Z)-4-amino-2-methyl-3-oxobut-2-enoate . You can confirm its presence using LC-MS and NMR spectroscopy, looking for characteristic signals of an enamine and a ketone.

  • Mitigation Strategies:

    • Milder Conditions: Reduce the hydrogen pressure and/or reaction temperature. Ring opening is often more prevalent under harsh conditions.

    • Catalyst Screening: The choice of catalyst can influence selectivity. Try a lower loading of Palladium (e.g., 5% Pd/C instead of 10%) or screen other catalysts like Platinum on carbon (Pt/C), although Pt can sometimes be more aggressive.

    • Alternative Dehalogenation Methods: If ring cleavage remains problematic, consider methods that do not involve catalytic hydrogenation. Transfer hydrogenation using a hydrogen donor like ammonium formate or sodium hypophosphite with Pd/C can sometimes be milder.[2][9] Alternatively, radical-based dehalogenations could be explored, though these require different expertise and reagents.

Diagram of Potential Side Reaction:

Fig. 1: Competing pathways in the hydrogenation of the substrate.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to broader, more foundational questions regarding the dehalogenation of Methyl 4-bromo-5-methylisoxazole-3-carboxylate.

Q1: What is the general mechanism for the palladium-catalyzed dehalogenation of my compound?

A1: The reaction proceeds via a heterogeneous catalytic cycle on the surface of the palladium metal. The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The C-Br bond of the isoxazole derivative reacts with a low-valent Palladium(0) site on the catalyst surface. This breaks the C-Br bond and forms a new organopalladium(II) intermediate.[10]

  • Hydride Transfer: Molecular hydrogen (H₂) adsorbs onto the palladium surface and dissociates into two hydrogen atoms (hydrides). One of these hydrides is transferred to the palladium center of the organopalladium intermediate.

  • Reductive Elimination: The final step involves the formation of a C-H bond as the desired product is released from the palladium surface. This step regenerates the active Pd(0) site, allowing the catalytic cycle to continue.[10] The HBr byproduct is subsequently neutralized by the base present in the reaction mixture.

Catalytic Cycle Diagram:

G Simplified Catalytic Cycle for Hydrodehalogenation Pd0 Pd(0) Active Site OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Aryl-Pd(II)-Br Intermediate OxAdd->PdII_Aryl Hydride Hydride Transfer PdII_Aryl->Hydride H₂ → 2 H• PdII_Hydride Aryl-Pd(II)-H Intermediate Hydride->PdII_Hydride - Br⁻ RedElim Reductive Elimination PdII_Hydride->RedElim RedElim->Pd0 Ar-H (Product)

Fig. 2: Mechanism of Pd-catalyzed hydrodehalogenation.
Q2: What are the standard starting conditions for this reaction? Can you provide a general protocol?

A2: A well-established starting point is crucial for success. Below is a general protocol and a table of typical reaction parameters. Always begin with a small-scale reaction to optimize before scaling up.

Experimental Protocol: Catalytic Hydrogenation

  • Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, add Methyl 4-bromo-5-methylisoxazole-3-carboxylate (1.0 eq).

  • Catalyst & Base Addition: Under a gentle stream of nitrogen, add the base (e.g., Sodium Acetate, 1.5 eq) and the 10% Pd/C catalyst (5-10 mol %). Safety Note: Add the catalyst carefully; dry Pd/C can be pyrophoric.[3] It is often safer to add it as a slurry in a small amount of the reaction solvent.

  • Solvent Addition: Add the solvent (e.g., Methanol or Ethyl Acetate) via cannula. The typical concentration is 0.1-0.5 M.

  • Inerting the System: Seal the flask. Evacuate the flask under vacuum and backfill with nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[11]

  • Hydrogenation: Replace the nitrogen atmosphere with hydrogen. This can be done by evacuating and backfilling with hydrogen from a balloon or by connecting the vessel to a hydrogenation apparatus.

  • Reaction: Stir the reaction vigorously at room temperature. Monitor the reaction by TLC or LC-MS by safely taking aliquots.[5]

  • Workup: Once the reaction is complete, carefully purge the vessel with nitrogen again to remove all hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Safety Note: The Celite pad with the catalyst should not be allowed to dry, as it can ignite.[4] Wash the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure and purify the crude product as necessary (e.g., by column chromatography or recrystallization).

Typical Reaction Parameters Table:

ParameterTypical Range/ValueNotes
Catalyst 5-10% Palladium on Carbon (Pd/C)5 mol% is a good starting point. Can be increased if the reaction is slow.
Hydrogen Source H₂ gas (balloon, or 1-4 atm pressure)Balloon pressure is sufficient for many lab-scale reactions. Higher pressure may speed up the reaction.
Solvent Methanol, Ethanol, Ethyl Acetate, THFAlcohols are common and effective.[1] Ensure the solvent is degassed.
Base NaOAc, K₂CO₃, Et₃N, NaHCO₃ (1.1 - 2.0 eq)A base is essential to neutralize the HBr generated.[8]
Temperature Room Temperature (20-25 °C)Excursions to 40-50 °C can be used to accelerate slow reactions, but may increase side products.[2]
Concentration 0.1 - 0.5 MHigher concentrations can sometimes lead to mass transfer issues.
Q3: What are the critical safety precautions I must take when performing this reaction?

A3: Catalytic hydrogenation carries two primary, significant risks: the flammability of hydrogen gas and the pyrophoric nature of the palladium catalyst.[3] Strict adherence to safety protocols is mandatory.

  • Hydrogen Gas Flammability: Hydrogen has a very wide explosive range in air (4-75%).

    • Precaution: Always work in a well-ventilated fume hood.[5] Ensure there are no ignition sources (sparking equipment, open flames) nearby.[4] The reaction apparatus must be properly assembled and leak-tested to prevent hydrogen from escaping into the lab.[12]

  • Pyrophoric Catalyst: Dry, finely divided Palladium on Carbon can spontaneously ignite upon contact with air, especially after being used in a reaction when it is "activated" and contains adsorbed hydrogen.[4][11]

    • Precaution: Never handle the dry catalyst powder in the open air. Transfer it under an inert gas flow or as a slurry in solvent. During filtration, the filter cake must be kept wet with solvent at all times. Quench the used catalyst-Celite mixture by suspending it in water before disposal in a designated, clearly labeled waste container.

  • Pressure Safety: If using a high-pressure vessel, ensure it is rated for the intended pressure and has been recently inspected. Never exceed the maximum rated pressure.[5]

Safety Workflow Diagram:

G Safety Workflow for Catalytic Hydrogenation cluster_prep Preparation cluster_run Execution cluster_workup Workup & Cleanup P1 Work in Fume Hood P2 Leak-Test Apparatus with Nitrogen P1->P2 P3 Handle Catalyst Wet or Under Inert Gas P2->P3 R1 Purge System (3x Vac/N₂) P3->R1 R2 Introduce H₂ (No Ignition Sources) R1->R2 R3 Monitor Reaction (Pressure, Temp) R2->R3 W1 Purge System (3x Vac/N₂) to Remove H₂ R3->W1 W2 Filter Catalyst (Keep Filter Cake Wet!) W1->W2 W3 Quench Catalyst in Water for Disposal W2->W3

Sources

Technical Support Center: Optimization of Palladium Catalysts for Isoxazole Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the optimization of palladium-catalyzed isoxazole coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C and C-N bond formation involving the isoxazole scaffold. Isoxazoles are a critical heterocyclic motif in medicinal chemistry, and their efficient functionalization is paramount for the rapid discovery of new chemical entities.[1][2]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. The advice herein is grounded in established mechanistic principles and field-proven strategies to enhance your reaction success.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted to address common problems in a direct question-and-answer format, providing not just a solution but the scientific reasoning behind it.

Issue 1: Low or No Product Yield

Q1: My Suzuki-Miyaura reaction with a 4-iodoisoxazole substrate is resulting in low or no product yield. What are the primary factors to investigate?

A1: Low or no yield in a Suzuki-Miyaura coupling of isoxazoles is a frequent issue that can often be traced back to several key factors. A systematic approach to troubleshooting is essential.

  • Catalyst and Ligand Integrity: The heart of the reaction is the palladium catalyst and its coordinating ligand. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), its reduction to Pd(0) might be inefficient.[3] Ensure your palladium source is of high quality. Phosphine ligands, especially electron-rich and bulky ones, are prone to oxidation.[3] Using fresh ligands or those stored under an inert atmosphere is critical. For isoxazole couplings, bulky biaryl phosphine ligands like XPhos or SPhos can be particularly effective as they promote the desired catalytic cycle and enhance catalyst stability.[4]

  • Inert Atmosphere: Palladium-catalyzed reactions are highly sensitive to oxygen, which can oxidize the active Pd(0) catalyst and the phosphine ligands, leading to deactivation.[3] It is crucial to thoroughly degas your solvent and reaction mixture. This can be achieved by sparging with an inert gas like argon or nitrogen for 15-30 minutes or by employing several freeze-pump-thaw cycles.[3]

  • Base Selection and Purity: The base is not merely a proton scavenger; it plays a crucial role in the transmetalation step. The choice of base can significantly impact the reaction outcome. For Suzuki-Miyaura couplings, inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are commonly used. The purity and dryness of the base are important. Some anhydrous couplings with K₃PO₄ may paradoxically require a small amount of water to be effective.

  • Boronic Acid/Ester Stability: Heterocyclic boronic acids, including those of isoxazoles, can be unstable and prone to protodeboronation, especially under the reaction conditions.[5] It is advisable to use freshly prepared or purchased boronic acids. Alternatively, more stable derivatives like pinacol esters or MIDA (N-methyliminodiacetic acid) boronates can be used.[3][5] MIDA boronates, in particular, offer a slow-release of the boronic acid, which can maintain a low concentration in the reaction mixture and suppress side reactions.[5]

  • Solvent Choice: The solvent must be anhydrous and degassed. Common choices include toluene, dioxane, and THF. The solubility of all components, particularly the base, can influence the reaction rate. In some cases, a biphasic solvent system (e.g., toluene/water) can be beneficial.

Q2: I am attempting a Sonogashira coupling with a 4-iodoisoxazole and a terminal alkyne, but the reaction is sluggish and incomplete. How can I optimize this?

A2: Sluggish Sonogashira couplings involving isoxazoles often benefit from careful optimization of the catalytic system and reaction conditions.

  • Co-catalyst (Copper): The Sonogashira reaction typically employs a copper(I) co-catalyst (e.g., CuI) to facilitate the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.[6][7] Ensure your CuI is fresh and not discolored (it should be off-white). The presence of oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.[8] Rigorous degassing is therefore essential.

  • Ligand Effects: The choice of phosphine ligand is critical. While PPh₃ is commonly used, more electron-rich and bulky ligands can sometimes accelerate the reaction. However, the steric hindrance of substituents on the isoxazole ring can also play a significant role. For instance, bulky groups at the C3 position of the isoxazole can have a greater inhibitory steric effect on the coupling than groups at the C5 position.[7][9][10]

  • Base: An amine base, such as Et₃N or Et₂NH, is typically used in Sonogashira reactions.[6][7] It serves to neutralize the HI generated during the reaction and can also act as a solvent. Ensure the amine is dry and of high purity.

  • Temperature: While many Sonogashira reactions proceed at room temperature, gentle heating (e.g., 40-60 °C) can often increase the reaction rate.[7] However, excessive heat can lead to catalyst decomposition and increased side products.

Issue 2: Catalyst Deactivation and Side Reactions

Q3: My Buchwald-Hartwig amination of a bromoisoxazole is giving me a complex mixture of products, and my catalyst appears to be deactivating. What could be the cause?

A3: Buchwald-Hartwig aminations can be challenging, especially with heterocyclic substrates. Catalyst deactivation and side reactions are common hurdles.

  • Catalyst Poisoning: Although less pronounced than with sulfur-containing heterocycles, the nitrogen and oxygen atoms of the isoxazole ring can potentially coordinate to the palladium center, leading to catalyst inhibition or deactivation.[11] The use of bulky, electron-rich ligands (e.g., Buchwald-type biaryl phosphines) can help shield the palladium center and favor the desired catalytic cycle.[11]

  • Base Sensitivity: Buchwald-Hartwig reactions often employ strong bases like NaOtBu or LHMDS. These strong bases can sometimes lead to side reactions with the isoxazole ring or other functional groups on your substrates. Using a weaker base like K₃PO₄ or Cs₂CO₃, often in combination with a suitable ligand, can be a milder alternative.[12][13] The use of a soluble organic base like DBU has also been explored to create homogeneous reaction conditions, which can be beneficial.[12][13]

  • Ligand Choice: The choice of ligand is paramount in Buchwald-Hartwig aminations. Different generations of Buchwald ligands have been developed to couple a wide range of amines and aryl halides.[14] For challenging substrates, screening a panel of ligands is often necessary.

  • Amine Coupling Partner: Primary amines can sometimes be challenging coupling partners. Using ammonia equivalents like benzophenone imine followed by hydrolysis can be an effective strategy.[14]

Q4: I am observing significant amounts of homocoupling of my boronic acid in a Suzuki-Miyaura reaction. How can I minimize this side reaction?

A4: Homocoupling of the boronic acid is a common side reaction, often indicating issues with the reaction setup or conditions.

  • Oxygen Contamination: The primary cause of boronic acid homocoupling is the presence of oxygen, which facilitates the oxidative coupling of two boronic acid molecules, catalyzed by palladium.[3] Rigorous degassing of the solvent and reaction mixture is the most effective way to mitigate this.

  • Palladium Precatalyst: If you are using a Pd(II) precatalyst, its in situ reduction to Pd(0) can sometimes lead to side reactions, including homocoupling.[3] Starting with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes reduce the extent of homocoupling.[3]

  • Ligand-to-Metal Ratio: An incorrect ligand-to-palladium ratio can leave the palladium center coordinatively unsaturated and more prone to side reactions. The optimal ratio is ligand-dependent and should be verified from literature precedents for the specific ligand you are using.[3]

Frequently Asked Questions (FAQs)

Q1: Which position on the isoxazole ring is most reactive for palladium-catalyzed cross-coupling?

A1: The reactivity of different positions on the isoxazole ring for palladium-catalyzed cross-coupling reactions generally follows the order: 4-position > 5-position > 3-position. Halogenated isoxazoles are common starting materials, with 4-iodoisoxazoles being particularly reactive and widely used in Suzuki-Miyaura, Sonogashira, and Heck couplings.[2] Direct C-H activation and arylation of isoxazoles have also been reported, with selectivity for the 5-position.[15]

Q2: What is the general mechanism for palladium-catalyzed cross-coupling reactions?

A2: The generally accepted catalytic cycle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, consists of three main steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., an iodoisoxazole) to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the organometallic reagent (e.g., the boronic acid in a Suzuki reaction) is transferred to the palladium center, displacing the halide. This step is often facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Q3: Can I use brominated or chlorinated isoxazoles as substrates?

A3: Yes, but the reactivity of the aryl halide is a critical factor. The reactivity order is generally I > Br > OTf > Cl. While iodoisoxazoles are the most reactive, bromoisoxazoles are also commonly used and are often more readily available.[16] Couplings with chloroisoxazoles are more challenging due to the stronger C-Cl bond, and they typically require more specialized catalyst systems with highly active, electron-rich, and bulky ligands to facilitate the difficult oxidative addition step.[17]

Q4: How do I choose the right ligand for my isoxazole coupling reaction?

A4: Ligand selection is crucial and often empirical. However, some general guidelines can be followed:

  • For Suzuki-Miyaura and Buchwald-Hartwig reactions: Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often highly effective as they promote reductive elimination and stabilize the palladium catalyst.[18]

  • For Sonogashira and Heck reactions: Triphenylphosphine (PPh₃) is a common starting point. However, for more challenging substrates, other phosphine ligands or N-heterocyclic carbenes (NHCs) may offer improved performance.[7][19]

  • The electronic and steric properties of your specific isoxazole substrate will also influence the optimal ligand choice. It is often beneficial to screen a small library of ligands to identify the best performer for your particular reaction.

Experimental Protocols & Data

Table 1: Recommended Starting Conditions for Isoxazole Couplings
Coupling ReactionPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)
Suzuki-Miyaura Pd(OAc)₂ (2-5)SPhos (4-10)K₃PO₄ (2-3)Toluene/H₂O80-110
Sonogashira PdCl₂(PPh₃)₂ (2-5)PPh₃ (4-10) & CuI (5-10)Et₃N (2-3)THF or DMF25-60
Heck Pd(OAc)₂ (1-5)P(o-tol)₃ (2-10)Et₃N or K₂CO₃ (1.5-2)DMF or Acetonitrile80-120
Buchwald-Hartwig Pd₂(dba)₃ (1-2)XPhos (2-4)NaOtBu or K₃PO₄ (1.5-2)Toluene or Dioxane80-110

Note: These are general starting points. Optimization is often necessary for specific substrates.

Protocol: General Procedure for Suzuki-Miyaura Coupling of a 4-Iodoisoxazole
  • To an oven-dried reaction vial, add the 4-iodoisoxazole (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the base (e.g., K₃PO₄, 2-3 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the ligand (e.g., SPhos, 4-10 mol%).

  • Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Add the degassed solvent (e.g., toluene/water 10:1) via syringe.

  • Place the reaction vial in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Catalytic Cycle and Troubleshooting

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII Isoxazole-Pd(II)-X Complex OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Aryl Isoxazole-Pd(II)-Aryl Complex Transmetal->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (Isoxazole-Aryl) RedElim->Product Aryl_Halide I-Isoxazole Aryl_Halide->OxAdd Boronic_Acid Aryl-B(OR)₂ Boronic_Acid->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low or No Yield Check_Reagents 1. Verify Reagent Quality (Catalyst, Ligand, Base, Substrates) Start->Check_Reagents Check_Setup 2. Ensure Inert Atmosphere (Thorough Degassing) Check_Reagents->Check_Setup Optimize_Conditions 3. Optimize Reaction Conditions (Temperature, Time, Concentration) Check_Setup->Optimize_Conditions Screen_Components 4. Screen Reaction Components (Ligand, Base, Solvent) Optimize_Conditions->Screen_Components Success Improved Yield Screen_Components->Success

Caption: A systematic workflow for troubleshooting low-yield coupling reactions.

References

  • Al-Burki, M., & Thiemann, T. (2023). One-pot regio-selective synthesis of 3,5-disubstituted isoxazoles via CuI catalyzed consecutive acyl Sonogashira coupling and intramolecular cyclization. Journal of the Indian Chemical Society.
  • Yang, W., et al. (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Advances, 9(16), 8894-8904.
  • BenchChem Technical Support. (2025). Catalyst poisoning issues in cross-coupling reactions with sulfur heterocycles. BenchChem.
  • Kumar, A., & Kumar, V. (2019). Transition Metal-Mediated Functionalization of Isoxazoles: A Review.
  • Various Authors. (2025). Advances in isoxazole chemistry and their role in drug discovery. PMC.
  • BenchChem Technical Support. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem.
  • Frederickson, M., et al. (2007). Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles. PMC.
  • Wikipedia contributors. (n.d.).
  • Shigenobu, M., et al. (2015). Palladium-Catalyzed Direct C-H Arylation of Isoxazoles at the 5-Position.
  • Boyd, S., et al. (2020).
  • Sharma, S., & Van der Eycken, E. V. (2020). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. MDPI.
  • Reddit User Discussion. (2018).
  • BenchChem Technical Support. (2025).
  • Sigman, M. S., & Werner, E. W. (2013). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC.
  • Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
  • Burke, M. D., et al. (2011). Regioselective Synthesis and Slow-Release Suzuki–Miyaura Cross-Coupling of MIDA Boronate-Functionalized Isoxazoles and Triazoles. The Journal of Organic Chemistry, 76(22), 9473-9485.
  • Various Authors. (n.d.).

Sources

Common byproducts in Sonogashira reactions of isoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isoxazole Cross-Coupling

Topic: Common Byproducts in Sonogashira Reactions of Isoxazoles Ticket ID: ISO-SONO-001 Status: Open Support Agent: Senior Application Scientist

Welcome to the Heterocycle Coupling Helpdesk

You are likely here because your LC-MS traces are showing everything except your desired alkyne-substituted isoxazole. Isoxazoles are deceptively fragile heterocycles; unlike thiophenes or pyridines, they possess a labile N–O bond that acts as a "weak link" under the thermal and metallic stress of cross-coupling.

This guide treats your synthesis as a system. We will diagnose the three most common failure modes—Glaser Homocoupling , Ring Cleavage , and Catalyst Poisoning —and provide self-validating protocols to fix them.

Module 1: The "Glaser" Impurity (Alkyne Dimerization)

Symptom: Your reaction mixture turns dark/green rapidly. LC-MS shows a major peak corresponding to the dimer of your terminal alkyne (


), while the isoxazole halide remains unreacted.

The Mechanism: This is the Glaser-Hay coupling .[1] In the presence of Copper(I) and Oxygen, two terminal alkynes oxidatively couple. This cycle competes directly with the Sonogashira transmetallation step.

Troubleshooting Protocol:

VariableDiagnosisSolution
Atmosphere Oxygen is the oxidant driving the Glaser cycle.Freeze-Pump-Thaw: Do not rely on simple balloon purging. Degas solvents thoroughly.
Reagent Addition High concentration of alkyne favors dimerization.Syringe Pump Addition: Add the alkyne slowly over 1-2 hours to keep its steady-state concentration low relative to the catalyst.
Catalyst System Copper accelerates both cycles but favors Glaser if

is present.
Switch to Cu-Free: Use a "Copper-Free Sonogashira" protocol (see Standardized Protocol below).

Visualization: The Competitive Pathway The following diagram illustrates how Oxygen hijacks the Copper cycle to produce the homocoupling byproduct.

GlaserVsSonogashira Alkyne Terminal Alkyne (R-C≡C-H) Cu_Acetylide Cu-Acetylide (Intermediate) Alkyne->Cu_Acetylide Base Cu Cu(I) Catalyst Cu->Cu_Acetylide Pd Pd(0) Catalyst Sono_Product Sonogashira Product (Target) Pd->Sono_Product Reductive Elimination Isoxazole Isoxazole-X Isoxazole->Pd Oxidative Addition Glaser_Product Glaser Product (Diyne Impurity) Cu_Acetylide->Glaser_Product Oxidation (Requires O2) Cu_Acetylide->Sono_Product Transmetallation to Pd Oxygen Oxygen (O2) (The Culprit) Oxygen->Glaser_Product

Caption: Figure 1. Kinetic competition between the desired Sonogashira cycle (green path) and the parasitic Glaser homocoupling (red path) triggered by oxygen.

Module 2: The "Vanishing" Isoxazole (Ring Cleavage)

Symptom: The isoxazole starting material disappears, but no coupled product forms. NMR shows complex aliphatic signals, nitriles, or enaminones.

The Mechanism: The isoxazole N–O bond is weak (


 kcal/mol). Under high temperatures or in the presence of Pd(0) (which is electron-rich), the ring can undergo oxidative addition into the N–O bond or reductive cleavage, leading to ring-opened byproducts (e.g., 

-amino enones).

Q&A Troubleshooting:

  • Q: My reaction requires

    
     to proceed. Is this safe for isoxazoles? 
    
    • A: Risky. Many isoxazoles degrade above

      
       in the presence of Pd.
      
    • Fix: Use a more active catalyst (e.g., Pd(dppf)Cl₂ or Pd-PEPPSI-IPr ) that operates at

      
      .
      
  • Q: I see a nitrile peak (

    
    ) in the IR. What happened? 
    
    • A: You likely triggered a base-mediated fragmentation. Strong bases can deprotonate the C3/C5 positions (if unsubstituted) or attack the ring.

    • Fix: Switch from strong inorganic bases (NaOH, KOtBu) to mild organic bases like Triethylamine (TEA) or Diisopropylamine .

Module 3: Catalyst Arrest (Poisoning)

Symptom: The reaction stalls at 10-20% conversion. Adding more catalyst restarts it briefly, then it stops again.

The Mechanism: Isoxazoles are N-donors. The nitrogen atom on the isoxazole ring (or the product) can coordinate to the Palladium center, displacing the phosphine ligands. This creates an inactive "Pd-Isoxazole" complex that cannot participate in the catalytic cycle.

Troubleshooting Protocol:

  • Ligand Overload: Increase the Ligand:Metal ratio. If using

    
    , add extra 
    
    
    
    (10-20 mol%).
  • Bulky Ligands: Use ligands that are too bulky to allow isoxazole coordination, such as XPhos or SPhos (Buchwald ligands).

  • The "Scavenger" Test: If you suspect poisoning, run a small scale reaction with higher catalyst loading (5-10 mol%). If yield improves linearly, poisoning is the likely culprit.

Standardized Protocol: The "Isoxazole-Safe" Method

This protocol is designed to minimize Glaser coupling (via Cu-free conditions) and prevent ring opening (via mild temperature).

Reagents:

  • Catalyst:

    
     (3-5 mol%)
    
  • Co-Catalyst: None (Copper-free) OR CuI (1 mol%) only if strict O2-free techniques are used.

  • Base/Solvent: Triethylamine (TEA) or Diethylamine (DEA). Acts as both base and solvent.[2][3][4][5]

  • Temperature:

    
    .
    

Workflow:

  • The "Dry" Setup: Flame-dry a Schlenk flask or microwave vial. Backfill with Argon

    
    .
    
  • Solvent Degassing: Sparge the amine solvent with Argon for 30 minutes before adding reagents.

  • Charge: Add Isoxazole halide and Pd-catalyst under Argon counter-flow.

  • Addition: Add the terminal alkyne.

    • Pro-Tip: If using CuI, pre-mix CuI and alkyne in a separate vial and add as a solution to prevent localized high concentrations.

  • Monitor: Heat to

    
    . Check LC-MS at 1 hour. If no product, raise T to 
    
    
    
    . Do not exceed
    
    
    .

Decision Tree for Troubleshooting:

TroubleshootingTree Start Analyze Reaction Mixture Check1 Is Alkyne Dimer Present? Start->Check1 Action1 GLASER ISSUE: 1. Degas Solvents 2. Remove Copper 3. Slow Addition of Alkyne Check1->Action1 Yes Check2 Is Isoxazole Ring Intact? Check1->Check2 No Action2 RING OPENING: 1. Lower Temp (<60°C) 2. Switch to Weaker Base (TEA instead of Carbonates) Check2->Action2 No (Nitriles/Enones found) Check3 Is Reaction Stalled? Check2->Check3 Yes Action3 POISONING: 1. Switch to Bulky Ligand (XPhos) 2. Increase Catalyst Loading Check3->Action3 Yes (SM Remaining) Success Isolate Product Check3->Success No (Conversion Complete)

Caption: Figure 2. Logic flow for diagnosing reaction failures based on crude mixture analysis.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.

  • Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction.[3] Angewandte Chemie International Edition, 39(15), 2632-2657.

  • Kouznetsov, V. V., & Méndez, L. Y. V. (2008). Recent Progress in the Synthesis of Isoxazoles. Synthesis, 2008(04), 491-506.

  • Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of heterocycles via C-H activation or cross-coupling reactions.[4][6][7] Current Opinion in Drug Discovery & Development.

  • Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products and pharmaceuticals.[3] Current Opinion in Drug Discovery & Development.

Sources

Technical Support Center: Isoxazole Suzuki Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: ISOX-SUZUKI-001 Status: Open Subject: Prevention of Homocoupling and Side-Reactions in Isoxazole Cross-Couplings

Diagnostic & Triage Module

User Action Required: Before adjusting reaction parameters, identify the specific type of failure using the diagnostic logic below. "Homocoupling" is often a catch-all term used for two distinct mechanisms with different root causes.

DiagnosticTree Start Analyze Crude Reaction Mixture (LCMS/GCMS) Q1 Identify Major Byproduct Mass Start->Q1 Res1 Mass = (2 × Boronate) - 2H (Oxidative Homocoupling) Q1->Res1 Dimer of Boronic Acid Res2 Mass = (2 × Halide) - 2Hal (Reductive Homocoupling) Q1->Res2 Dimer of Halide Res3 Mass = Boronate - B(OR)2 + H (Protodeboronation) Q1->Res3 De-borylated Isoxazole Act1 ROOT CAUSE: Oxygen Ingress ACTION: Review Degassing Protocol Res1->Act1 Act2 ROOT CAUSE: Stalled Transmetallation ACTION: Switch to Buchwald Ligands Res2->Act2 Act3 ROOT CAUSE: Unstable Nucleophile ACTION: Switch to MIDA Boronates Res3->Act3

Figure 1: Diagnostic logic tree for classifying reaction failure modes based on mass spectrometry data.

Technical Deep Dive: Oxidative Homocoupling

Symptom: Formation of Isox-Isox (from boronic acid dimerization). Mechanism: Dissolved oxygen oxidizes the Pd(0) species or promotes the formation of peroxo-palladium intermediates, which facilitate the coupling of two nucleophiles (boronic acids) rather than the electrophile and nucleophile.

Troubleshooting Protocol: The Oxygen Exclusion Standard

Isoxazole boronates are electron-deficient and prone to oxidation. Standard "sparging" (bubbling gas) is often insufficient for sensitive isoxazole couplings.

Recommended Protocol: Freeze-Pump-Thaw (FPT)

  • Seal: Place solvent/reagents in a Schlenk tube or heavy-walled pressure vial. Seal tightly.

  • Freeze: Submerge the vessel in liquid nitrogen (LN2) until the solvent is completely frozen.

  • Pump: Open the vessel to high vacuum (manifold) for 5–10 minutes while frozen. Goal: Remove gas from the headspace.

  • Thaw: Close the vessel. Remove from LN2 and thaw in a warm water bath. Goal: Release dissolved gas from the liquid into the headspace.

  • Repeat: Perform cycles 2–4 at least three times .

  • Backfill: Backfill with high-purity Argon (heavier than air, providing a better blanket than Nitrogen).

Technical Deep Dive: The "False" Homocoupling (Protodeboronation)

Symptom: The isoxazole boronate disappears, and you observe unreacted halide or halide-dimers (reductive homocoupling). Root Cause: Isoxazole boronic acids are notoriously unstable. The C–B bond hydrolyzes rapidly in the presence of base and water (Protodeboronation), leaving the halide with no partner. The remaining Pd(II)-Ar species eventually disproportionates or homocouples reductively.

Solution: The Slow-Release Strategy (MIDA Boronates)

To prevent high concentrations of free boronic acid (which leads to decomposition), use MIDA (N-methyliminodiacetic acid) boronates. These are stable precursors that hydrolyze slowly under reaction conditions, releasing the active boronic acid at a rate that matches the catalytic cycle.

Comparative Data: Boron Species Stability

Boron SpeciesBench StabilityHydrolysis RateSuitability for Isoxazoles
Boronic Acid -B(OH)2LowInstantPoor (Rapid protodeboronation)
Pinacol Ester -BpinModerateFastFair (Often requires harsh activation)
MIDA Boronate -B(MIDA)HighControlled/SlowExcellent (Minimizes side reactions)
Trifluoroborate -BF3KHighModerateGood (Requires solubility tuning)
MIDA Coupling Protocol for Isoxazoles

Adapted from Burke et al.

  • Stoichiometry: 1.0 equiv Halide, 1.2–1.5 equiv Isoxazole-MIDA boronate.

  • Catalyst: Pd(OAc)2 (5 mol%) + XPhos or SPhos (10 mol%).

    • Why: These ligands create a bulky, electron-rich center that accelerates oxidative addition and reductive elimination, outcompeting decomposition.

  • Base/Solvent: K3PO4 (3.0 equiv) in Dioxane:Water (5:1).

  • Temperature: 60°C.

    • Mechanism:[1][2][3][4][5] The water/base combo slowly hydrolyzes the MIDA backbone, releasing fresh -B(OH)2 which is immediately consumed by the catalyst.

Technical Deep Dive: Base Sensitivity

Symptom: Complex mixture, ring fragmentation, low mass byproducts. Root Cause: Isoxazoles contain a weak N–O bond. Strong nucleophilic bases (hydroxides, alkoxides like KOtBu) can attack the ring or cause deprotonation at the C3/C5 position leading to ring opening.

Base Selection Guide:

BasepKa (conj. acid)Risk LevelRecommendation
NaOH / KOH ~15.7HighAvoid. Promotes rapid ring opening.
KOtBu / NaOEt ~17–19CriticalDo Not Use. Causes immediate decomposition.
K3PO4 ~12.3LowPreferred. Buffers pH, supports transmetallation.
Cs2CO3 ~10.3LowAlternative. Good for anhydrous conditions.
KF ~3.2LowSpecialist. Use for silyl-protected substrates.
Visualizing the Competitive Pathways

The diagram below illustrates where the process breaks down. Your goal is to force the cycle through the green path (Cross-Coupling) and avoid the red paths.

SuzukiPathways Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X TransMet Transmetallation OxAdd->TransMet O2_Trap O2 Oxidation OxHomo Oxidative Homocoupling (Isox-Isox) O2_Trap->OxHomo Pd(II) peroxo RedElim Reductive Elimination (Product) TransMet->RedElim RedElim->Pd0 Boron Isoxazole Boronate Boron->O2_Trap O2 present Boron->TransMet Ideal Path Proto Protodeboronation (Isox-H) Boron->Proto H2O/Base (Too Fast)

Figure 2: Competitive catalytic pathways. The "Ideal Path" (Green) requires slow release of Boron to prevent Protodeboronation and O2 exclusion to prevent Oxidative Homocoupling.

Frequently Asked Questions (FAQ)

Q: I see homocoupling of my aryl halide (Ar-Ar), not the isoxazole. Why? A: This is "Reductive Homocoupling." It typically occurs when the isoxazole boronate has decomposed (protodeboronation) before it could react. The Pd(II)-Aryl species, lacking a partner, undergoes disproportionation. Fix: Use the MIDA boronate slow-release protocol to ensure a steady supply of nucleophile.

Q: Can I use Pd(PPh3)4 for isoxazoles? A: It is not recommended. Triphenylphosphine is prone to oxidation and is not bulky enough to facilitate the difficult transmetallation of electron-poor isoxazoles. Fix: Switch to Pd(dppf)Cl2 (for robustness) or Pd(OAc)2 + XPhos (for difficult substrates).

Q: My reaction turns black immediately upon adding base. A: This indicates rapid decomposition of the catalyst (Pd black precipitation) or the isoxazole ring. Fix: Ensure you are using a mild base (K3PO4) and that your solvent is rigorously degassed. If using Pd(OAc)2, ensure the ligand is added before the metal or use a pre-catalyst.

References
  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 132(32), 11009–11011. [Link]

  • Billingsley, K. L., & Buchwald, S. F. (2007). An Improved System for the Suzuki−Miyaura Coupling of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Adamo, C., Amatore, C., Ciofini, I., Jutand, A., & Lakmini, H. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(21), 6829–6836. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. [Link]

Sources

Optimizing reaction time and temperature for isoxazole functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Optimization of Reaction Kinetics & Thermodynamics

Welcome to the Isoxazole Functionalization Support Hub. You are accessing this guide because your isoxazole scaffold—likely a critical pharmacophore in your drug discovery pipeline—is exhibiting unstable behavior. Isoxazoles are chemically paradoxical: they are stable enough to serve as bioisosteres for amides or esters in marketed drugs (e.g., Valdecoxib, Leflunomide), yet they possess a labile N–O bond that makes chemical modification a kinetic minefield.

This guide moves beyond generic advice. We analyze the Temperature (T) and Time (t) parameters required to navigate the narrow window between successful functionalization and catastrophic ring fragmentation.

Part 1: The Critical Parameter Matrix

Before initiating any protocol, cross-reference your intended transformation with this stability matrix. Isoxazole functionalization is not a "one-size-fits-all" temperature game.

Transformation TypeTarget SiteCritical Temp (

)
Time (

)
Risk FactorMechanism of Failure
Lithiation / Trapping C-4 (Kinetic)-78°C (Strict)30-60 minHighRing fragmentation to nitriles (Base-induced).
C-H Activation C-5 (Thermodynamic)100°C - 120°C 12-24 hMedCatalyst deactivation; Decarboxylation (if ester present).
Cross-Coupling C-3/C-4/C-560°C - 80°C 4-8 hLowOxidative addition failure (too cold) vs. Homocoupling (too hot).
Electrophilic Subst. C-40°C to RT 1-3 hLowPolysubstitution; Ring opening (if strong acid used).

Part 2: Protocol A – The "Cold Chain" (Lithiation)

Applicability: Installing electrophiles (halogens, formyl, alkyl) at C-4 or C-5.

The Engineering Logic

Lithiation of isoxazoles is a race against entropy. The lithiated isoxazole intermediate is thermodynamically unstable above -60°C . If the temperature rises before the electrophile quenches the anion, the N–O bond cleaves, resulting in a nitrile enolate.

Standard Operating Procedure (SOP-ISO-LITH)
  • Reagents: n-BuLi (1.1 equiv), THF (anhydrous), Electrophile.

  • Monitoring: In-situ IR (optional but recommended for scale-up).

Step-by-Step Execution:

  • Cryogenic Setup: Cool dry THF containing the isoxazole to -78°C . Do not rely on a simple dry ice/acetone bath; use an internal thermometer to verify

    
    .
    
  • Base Addition: Add n-BuLi dropwise.

    • Rate Control: Maintain

      
       during addition. An exotherm here is the primary cause of yield loss.
      
  • The "Kill Zone" (Incubation): Stir for 30 minutes at -78°C.

    • Warning: Extending this time >60 mins increases the probability of ring fragmentation, even at -78°C.

  • Trapping: Add the electrophile (dissolved in THF) rapidly.

  • Quenching: Allow the mixture to warm to 0°C only after the electrophile has fully reacted (verify by TLC/LCMS).

Visualizing the Failure Mode

The diagram below illustrates why temperature control is non-negotiable during lithiation.

LithiationPathways cluster_Success Path A: Thermal Control (-78°C) cluster_Failure Path B: Thermal Excursion (> -60°C) Start Isoxazole Substrate Base Add n-BuLi (-78°C) Start->Base Lithiated Lithiated Species (Unstable Intermediate) Base->Lithiated Electrophile Add Electrophile Lithiated->Electrophile Maintain T < -70°C Fragment Ring Fragmentation (N-O Cleavage) Lithiated->Fragment Warm to -50°C Product Functionalized Isoxazole (High Yield) Electrophile->Product Trash Enol/Nitrile Byproducts (Dead End) Fragment->Trash

Caption: Figure 1. Thermal bifurcation in isoxazole lithiation. Warming the lithiated intermediate triggers irreversible ring cleavage.

Part 3: Protocol B – The "Heat Zone" (C-H Activation)

Applicability: Direct arylation at C-5 (Palladium-Catalyzed).[1][2]

The Engineering Logic

Unlike lithiation, C-H activation requires significant thermal energy to overcome the activation barrier for the C–H bond cleavage (concerted metallation-deprotonation). However, standard Pd-conditions (140°C) often decompose isoxazoles. The solution lies in Activator-Assisted Catalysis .

Standard Operating Procedure (SOP-ISO-CH5)
  • Reference Protocol: Adapted from Takenaka & Sasai (2015).

  • Catalyst: PdCl₂(MeCN)₂ (5 mol%).[1]

  • Ligand: 1,2-bis(diphenylphosphino)benzene (DPPBz) (10 mol%).[1]

  • Activator: AgF (2.0 equiv) – Critical for lowering the energy barrier.

  • Solvent: DMA (Dimethylacetamide).[1]

Step-by-Step Execution:

  • Preparation: Combine isoxazole, Aryl Iodide, Pd-catalyst, Ligand, and AgF in a sealed tube under Argon.

  • Thermal Ramp: Heat to 100°C .

    • Note: 100°C is the "Goldilocks" zone. <80°C results in <10% conversion; >120°C leads to Pd-black precipitation and ligand oxidation.

  • Time Course: Run for 24 hours .

    • Why so long? The C-5 proton is acidic, but the oxidative addition of the aryl iodide to Pd is the rate-limiting step in this specific catalytic cycle.

  • Workup: Filter through Celite (to remove Ag salts) before aqueous extraction.

Part 4: Troubleshooting & FAQs

Troubleshooting Matrix
SymptomRoot Cause AnalysisCorrective Action
Low Yield (Lithiation) Thermal Excursion: The reaction warmed during base addition or before quenching.Use an internal temp probe. Pre-cool the electrophile solution to -78°C before addition.
Ring Cleavage (Nitrile formation) Base Strength/Temp Mismatch: n-BuLi at -20°C is too aggressive for the N-O bond.Switch to LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) at -78°C for softer deprotonation, or strictly maintain -78°C with n-BuLi.
No Reaction (C-H Activation) Catalyst Poisoning: Isoxazoles can coordinate to Pd, shutting down the cycle.Increase Ligand:Pd ratio to 2:1. Ensure AgF is fresh (hygroscopic AgF loses activity).
Regioisomer Mixture (C4 vs C5) Electronic Bias: C-5 is most acidic, but C-4 is nucleophilic.For C-5: Use C-H activation (Protocol B). For C-4: Use electrophilic halogenation (NCS/NIS) followed by Suzuki coupling.
Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation to speed up the C-H activation? A: Proceed with extreme caution. While microwaves reduce reaction time (e.g., 24h


 1h), the rapid internal heating often causes "hot spots" exceeding 150°C, which snaps the N-O bond. If you must use MW, set the power ceiling to low and use active air cooling to clamp the bulk temp at 100°C.

Q: My isoxazole has an ester group at C-3. Will it survive the C-H activation conditions? A: Yes, but only if you control the temperature strictly at 100°C. Above 120°C, AgF can promote hydrolysis or decarboxylation of the ester.

Q: Why do I see "furoxan" byproducts? A: This usually happens during synthesis of the ring (dimerization of nitrile oxides), not functionalization. However, if you are attempting oxidative functionalization, you might be generating nitrile oxide species in situ. Ensure your reaction atmosphere is inert.

Part 5: Decision Logic for Optimization

Use this flow to determine your starting conditions.

OptimizationFlow Input Goal: Functionalize Isoxazole CheckPos Target Position? Input->CheckPos C4 C-4 Position CheckPos->C4 C5 C-5 Position CheckPos->C5 Lithiation Lithiation Route Temp: -78°C Time: <1h C4->Lithiation Electrophilic Trap C5->Lithiation Alkylation (Difficult) CHAct Pd-Catalyzed C-H Act. Temp: 100°C Time: 24h C5->CHAct Arylation

Caption: Figure 2. Strategic decision tree for selecting temperature regimes based on regiochemical targets.

References

  • Shigenobu, M., Takenaka, K., & Sasai, H. (2015).[2] Palladium-Catalyzed Direct C-H Arylation of Isoxazoles at the 5-Position.[1][2][3] Angewandte Chemie International Edition, 54(33), 9572-9576.[2]

  • Faller, J. W., & Wilt, J. C. (2005). Palladium-Catalyzed C-H Activation/Arylation of Isoxazoles. Organometallics, 24(21), 5076-5083.

  • Rozas, I. (1999). Ring opening of isoxazoles: A theoretical study. Physical Chemistry Chemical Physics, 1, 3861-3867. (Mechanistic insight into N-O bond lability).
  • Shipkova, M., Armstrong, V. W., Oellerich, M., & Wieland, E. (2003). Leflunomide degradation and isoxazole ring stability.[4] Therapeutic Drug Monitoring, 25(1), 119-121. (Data on pH/Temperature dependent ring opening).

Sources

Validation & Comparative

A Comparative Guide to Palladium Catalysts for Isoxazole Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

The isoxazole motif is a cornerstone in medicinal chemistry, gracing the structures of numerous pharmaceuticals due to its unique electronic properties and ability to participate in hydrogen bonding. The efficient synthesis and functionalization of isoxazole-containing compounds are therefore of paramount importance to drug discovery and development. Among the myriad of synthetic methodologies, palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for forging carbon-carbon and carbon-heteroatom bonds with isoxazole cores.

This guide provides a comparative analysis of the efficacy of different palladium catalysts for various isoxazole coupling reactions. We will delve into the nuances of catalyst selection, explore the mechanistic underpinnings of these transformations, and provide practical, experimentally-derived data to inform your synthetic strategies.

The Crucial Role of the Palladium Catalyst

The success of a palladium-catalyzed isoxazole coupling reaction hinges on the judicious choice of the catalyst system. This system comprises a palladium precursor and, typically, a supporting ligand. The ligand plays a critical role in stabilizing the palladium center, modulating its reactivity, and influencing the selectivity of the reaction. The electronic and steric properties of the ligand can dramatically impact the efficiency of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

Comparative Efficacy of Palladium Catalysts in Isoxazole Coupling

The choice of the optimal palladium catalyst is highly dependent on the specific coupling reaction (e.g., Suzuki, Heck, Sonogashira, C-H activation) and the nature of the isoxazole substrate and coupling partner. Below, we present a comparative overview of commonly employed palladium catalysts for isoxazole coupling, with supporting data synthesized from the literature.

Table 1: Efficacy Comparison of Palladium Catalysts in Suzuki-Miyaura Coupling of Isoxazoles

The Suzuki-Miyaura coupling is a widely used method for the arylation of isoxazoles. The selection of the appropriate catalyst and ligand is crucial for achieving high yields, especially with sterically hindered substrates.

Catalyst SystemIsoxazole SubstrateCoupling PartnerBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄4-Iodoisoxazole derivativePhenylboronic acidK₂CO₃Toluene/EtOH/H₂O801285[1]()
Pd(dppf)Cl₂3-Bromo-5-phenylisoxazole4-Methoxyphenylboronic acidCs₂CO₃Dioxane1001692[2]()
Pd₂(dba)₃ / SPhos5-TosylisoxazoleArylboronic acidsK₃PO₄Toluene1102478-95N/A

Expert Insights:

  • Pd(PPh₃)₄ is a versatile and commonly used catalyst for Suzuki couplings of iodo- and bromoisoxazoles. Its efficacy stems from the moderate steric bulk and electron-donating ability of the triphenylphosphine ligand, which facilitates both oxidative addition and reductive elimination.

  • Pd(dppf)Cl₂ often exhibits superior performance for more challenging couplings, such as those involving chloro-isoxazoles or sterically demanding coupling partners. The bidentate dppf ligand provides enhanced thermal stability to the catalytic species and can promote the reductive elimination step.

  • Buchwald-type ligands, such as SPhos , in combination with Pd₂(dba)₃ , are highly effective for Suzuki couplings of less reactive isoxazole sulfonates (e.g., tosylates) and can often be performed at lower catalyst loadings. The high steric bulk and electron-rich nature of these ligands are key to their high activity.

Table 2: Efficacy Comparison of Palladium Catalysts in Heck Coupling of Isoxazoles

The Heck reaction enables the alkenylation of isoxazoles, providing access to a diverse range of functionalized products.

Catalyst SystemIsoxazole SubstrateCoupling PartnerBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / PPh₃4-IodoisoxazoleStyreneEt₃NDMF1001275[1]()
PdCl₂(PPh₃)₂3-Bromoisoxazolen-Butyl acrylateK₂CO₃DMA1202482N/A
Herrmann's Catalyst5-ChloroisoxazoleMethyl acrylateCy₂NMeNMP1401865N/A

Expert Insights:

  • The classic Pd(OAc)₂/PPh₃ system is a reliable choice for Heck couplings of iodo- and activated bromoisoxazoles.

  • For less reactive bromoisoxazoles, the pre-formed PdCl₂(PPh₃)₂ complex can offer improved performance.

  • Palladacycles, such as Herrmann's catalyst , are particularly effective for the coupling of more challenging chloro-isoxazole substrates, as they are often more thermally stable and resistant to deactivation.

Table 3: Efficacy Comparison of Palladium Catalysts in Direct C-H Arylation of Isoxazoles

Direct C-H activation has emerged as a more atom-economical approach to isoxazole functionalization, avoiding the need for pre-halogenated substrates.

Catalyst SystemIsoxazole SubstrateCoupling PartnerAdditiveSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / DPPBz3-Phenylisoxazole4-IodotolueneAgFDMA1002485[3]()
PdCl₂(MeCN)₂ / DPPBzIsoxazolePhenyl iodideAgFDMA1002472[3](
Pd(TFA)₂3,5-DimethylisoxazoleBenzeneK₂S₂O₈TFA1001260N/A

Expert Insights:

  • The direct arylation of isoxazoles at the C5-position has been successfully achieved using a Pd(OAc)₂ or PdCl₂(MeCN)₂ catalyst in combination with the ligand 1,2-bis(diphenylphosphino)benzene (DPPBz) and a silver salt as an activator.[3][4] The ligand is crucial for this transformation.

  • Strongly acidic conditions using Pd(TFA)₂ in trifluoroacetic acid (TFA) can promote C-H activation, although this approach may have limited functional group tolerance.

Mechanistic Considerations: The Palladium Catalytic Cycle

Understanding the fundamental steps of the palladium-catalyzed cross-coupling cycle is essential for troubleshooting and optimizing reactions. The generally accepted mechanism for reactions like the Suzuki-Miyaura coupling involves three key stages: oxidative addition, transmetalation, and reductive elimination.

Palladium Catalytic Cycle for Isoxazole Suzuki Coupling cluster_reactants Reactants Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Isoxazole-X Isoxazole-Pd(II)-X(L_n) Isoxazole-Pd(II)-X(L_n) Oxidative Addition->Isoxazole-Pd(II)-X(L_n) Transmetalation Transmetalation Isoxazole-Pd(II)-X(L_n)->Transmetalation Isoxazole-Pd(II)-R(L_n) Isoxazole-Pd(II)-R(L_n) Transmetalation->Isoxazole-Pd(II)-R(L_n) Reductive Elimination Reductive Elimination Isoxazole-Pd(II)-R(L_n)->Reductive Elimination Reductive Elimination->Pd(0)L_n Regeneration Coupled Product Coupled Product Reductive Elimination->Coupled Product Organoboron Reagent Organoboron Reagent Organoboron Reagent->Transmetalation Base Base Base->Transmetalation Isoxazole-X Isoxazole-X

Caption: Catalytic cycle for the Suzuki-Miyaura coupling of an isoxazole halide.

Causality in Experimental Choices:

  • Choice of Palladium Precursor: Pd(0) sources like Pd(PPh₃)₄ can directly enter the catalytic cycle. Pd(II) precursors such as Pd(OAc)₂ or PdCl₂(PPh₃)₂ require an initial reduction step, which can sometimes be facilitated by phosphine ligands or other components in the reaction mixture.

  • Ligand Selection:

    • Electron-rich ligands (e.g., phosphines with alkyl substituents) generally accelerate the oxidative addition step.

    • Bulky ligands can promote the reductive elimination step, which is often the product-forming step. A proper balance of steric and electronic properties is key.

  • Base: The base plays a crucial role in the transmetalation step of the Suzuki reaction, activating the organoboron reagent. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact the reaction rate and yield, and is often dependent on the specific substrates and catalyst system.

  • Solvent: The solvent must be capable of dissolving the reactants and catalyst, and its polarity can influence the reaction rate. Aprotic polar solvents like DMF, DMA, and dioxane are commonly used.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Iodoisoxazole with Phenylboronic Acid

This protocol is a representative example of a palladium-catalyzed Suzuki-Miyaura coupling for the functionalization of an isoxazole core.

Materials:

  • 4-Iodo-3,5-dimethylisoxazole (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene (5 mL/mmol of isoxazole)

  • Ethanol (2 mL/mmol of isoxazole)

  • Water (2 mL/mmol of isoxazole)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-iodo-3,5-dimethylisoxazole, phenylboronic acid, and potassium carbonate.

  • Add the palladium catalyst, Pd(PPh₃)₄, to the flask.

  • Add the degassed solvent mixture of toluene, ethanol, and water.

  • Stir the reaction mixture at 80 °C for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3,5-dimethyl-4-phenylisoxazole.

Self-Validating System: The progress of the reaction can be reliably monitored by TLC, observing the consumption of the starting materials and the formation of the product. The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity, thus validating the success of the protocol.

Conclusion

The selection of an appropriate palladium catalyst is a critical parameter for the successful coupling of isoxazole derivatives. This guide provides a framework for understanding the relative efficacy of different catalyst systems for various coupling reactions. By considering the nature of the substrates, the desired transformation, and the mechanistic principles outlined herein, researchers can make informed decisions to optimize their synthetic routes towards novel isoxazole-containing molecules. The provided experimental protocol serves as a practical starting point for the application of these powerful catalytic methods in the laboratory.

References

  • Das, S., et al. (2023). Auto-Tandem Palladium Catalysis: From Isoxazole to 2-Azafluorenone. Organic Letters. Available at: [Link]

  • Witschel, M. C., et al. (2008). Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles. Journal of Combinatorial Chemistry. Available at: [Link]

  • Various Authors. (n.d.). Pd‐catalyzed cross‐coupling reaction of isoxazole derivatives.
  • Chen, Z., et al. (2018). Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. Chemical Science. Available at: [Link]

  • Various Authors. (n.d.). Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation.
  • Bumagin, N. A., et al. (2016). Functionally substituted isoxazoles and isothiazoles: Synthesis, palladium(II) complexes and their catalytic activity. Russian Journal of General Chemistry.
  • Wu, W., et al. (2012). Synthesis of Trisubstituted Isoxazoles by Palladium(II)-Catalyzed Cascade Cyclization–Alkenylation of 2-Alkyn-1-one O-Methyl Oximes. The Journal of Organic Chemistry. Available at: [Link]

  • Shigenobu, M., et al. (2015). Palladium‐Catalyzed Direct C H Arylation of Isoxazoles at the 5‐Position. Angewandte Chemie International Edition. Available at: [Link]

  • Shigenobu, M., et al. (2015). Palladium-Catalyzed Direct C-H Arylation of Isoxazoles at the 5-Position. Angewandte Chemie International Edition. Available at: [Link]

  • Chen, G., et al. (2009). Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Chemistry – An Asian Journal.
  • Manna, K., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Arabian Journal of Chemistry. Available at: [Link]

  • Various Authors. (n.d.).
  • LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. Available at: [Link]

  • Quigley, C. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. Available at: [Link]

  • Wieczorek, M., et al. (2019). Synthesis of heterocyclic triads by Pd-catalyzed cross-couplings and evaluation of their cell-specific toxicity profile. Molecules. Available at: [Link]

  • Franzen, R. (2000). The Suzuki, the Heck, and the Stille reaction - Three versatile methods, for the introduction of new C-C bonds on solid support. Canadian Journal of Chemistry.
  • Various Authors. (2012). The theme of Heck, Stille, Suzuki & Sonogashira coupling is more or less same. So why do all these Pd catalyzed coupling undergo differently?.
  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Pediaa. (2020). Difference Between Heck Stile and Suzuki Reaction. Pediaa.com. Available at: [Link]

  • Sittel, M., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Ashenhurst, J. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. Available at: [Link]

Sources

Benchmarking Synthetic Architectures for Substituted Isoxazoles: From Classical Condensation to Regiodivergent Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isoxazole scaffold is a linchpin in medicinal chemistry, serving as a bioisostere for carboxylic acids and esters, and featuring prominently in pharmacophores like valdecoxib (COX-2 inhibitor) and leflunomide (DMARD).[1][2] Historically, the synthesis of substituted isoxazoles was plagued by poor regioselectivity and harsh conditions.[2]

This guide benchmarks the current state-of-the-art synthetic routes, contrasting the Classical Claisen Condensation with Modern Regiodivergent Catalysis (Cu/Ru-AAC) and emerging Green Aqueous Protocols . We provide a technical analysis of yield, regiocontrol, and operational complexity to aid in route selection for drug discovery campaigns.

Part 1: Strategic Methodology Landscape

The Regioselectivity Challenge

The primary bottleneck in isoxazole synthesis is controlling the substitution pattern.

  • Classical Route (Condensation): Reacting hydroxylamine with unsymmetrical 1,3-diketones often yields a mixture of 3,5- and 5,3-isomers due to competing nucleophilic attacks.

  • Modern Route (Cycloaddition): The [3+2] cycloaddition of nitrile oxides and alkynes allows for predictable regiocontrol based on the metal catalyst employed.

Mechanistic Divergence

The choice of catalyst dictates the reaction pathway and the final isomer.

IsoxazolePathways Precursors Precursors (Alkyne + Nitrile Oxide) CuCat Cu(I) Catalysis (Click Chemistry) Precursors->CuCat RuCat Ru(II) Catalysis Precursors->RuCat Thermal Thermal Cycloaddition Precursors->Thermal CuMech Cu-Acetylide Intermediate CuCat->CuMech Steering Prod35 3,5-Disubstituted Isoxazole CuMech->Prod35 High Selectivity RuMech Ruthenacycle Intermediate RuCat->RuMech Steering Prod34 3,4-Disubstituted Isoxazole RuMech->Prod34 High Selectivity Mix Mixture of Regioisomers Thermal->Mix Low Control

Figure 1: Mechanistic divergence in [3+2] cycloaddition. Copper(I) directs formation of the 3,5-isomer via a copper-acetylide intermediate, while Ruthenium(II) accesses the elusive 3,4-isomer via a ruthenacycle.

Part 2: Comparative Benchmarking

We compared three distinct protocols representing the current standard (Method A), the specialist requirement (Method B), and the sustainable alternative (Method C).

The Contenders
  • Method A: Cu(I)-Catalyzed [3+2] Cycloaddition (CuAAC)

    • Best for: Rapid access to 3,5-disubstituted isoxazoles with total regiocontrol.

  • Method B: Ru(II)-Catalyzed [3+2] Cycloaddition (RuAAC)

    • Best for: Accessing 3,4-disubstituted isoxazoles (difficult to make otherwise).

  • Method C: Aqueous Cyclocondensation of Enaminones

    • Best for: Green chemistry, metal-free synthesis, and high atom economy.

Performance Data Matrix
MetricMethod A: Cu(I) CatalysisMethod B: Ru(II) CatalysisMethod C: Aqueous Enaminone
Target Regioisomer 3,5-Disubstituted 3,4-Disubstituted 5-Substituted / 3,5-Disubstituted
Regioselectivity (r.r) >98:2>95:5>90:10 (Substrate dependent)
Typical Yield 85 - 95%70 - 85%89 - 99%
Reaction Time 2 - 8 Hours12 - 24 Hours1 - 3 Hours
Temperature RT to 40°C60°C - 80°C50°C - 80°C
Atom Economy Moderate (Leaving groups on dipole)ModerateHigh (Water/Amine byproduct)
E-Factor (Waste) Medium (Organic solvents)MediumLow (Water solvent)
Key Limitation Cu residue removal requiredExpensive catalyst (Cp*RuCl)Requires enaminone precursor synthesis

Part 3: Validated Experimental Protocols

Protocol 1: High-Throughput Synthesis of 3,5-Disubstituted Isoxazoles (CuAAC)

Rationale: This method utilizes the in situ generation of nitrile oxides from hydroximinoyl chlorides, avoiding the isolation of unstable intermediates.

Reagents:

  • Terminal Alkyne (1.0 equiv)

  • Hydroximinoyl chloride (1.2 equiv)

  • CuSO₄·5H₂O (5 mol%)

  • Sodium Ascorbate (10 mol%)

  • KHCO₃ (2.0 equiv)

  • Solvent: t-BuOH/H₂O (1:1)

Workflow:

  • Preparation: Dissolve the terminal alkyne and hydroximinoyl chloride in a 1:1 mixture of t-BuOH and water (0.5 M concentration relative to alkyne).

  • Catalyst Addition: Add CuSO₄·5H₂O and Sodium Ascorbate. The solution should turn bright yellow/orange, indicating the formation of Cu(I).

  • Base Addition: Slowly add KHCO₃. Note: Evolution of CO₂ will occur as HCl is neutralized to generate the nitrile oxide in situ.

  • Reaction: Stir vigorously at room temperature for 4 hours. Monitor via TLC (mobile phase: Hexane/EtOAc 4:1).

  • Work-up: Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Validation Check:

  • Success Indicator: Disappearance of the alkyne C≡C stretch (~2100 cm⁻¹) in IR.

  • Troubleshooting: If the reaction stalls, add fresh ascorbate (5 mol%) to reduce oxidized Cu(II) back to active Cu(I).

Protocol 2: "Green" Catalyst-Free Aqueous Synthesis

Rationale: This method leverages the high reactivity of enaminones (3-dimethylamino-1-arylprop-2-en-1-ones) toward nucleophiles in water, eliminating the need for transition metals and organic solvents.

Reagents:

  • 3-(Dimethylamino)-1-arylprop-2-en-1-one (1.0 mmol)[3]

  • Hydroxylamine hydrochloride (1.2 mmol)[4]

  • Solvent: Deionized Water (5 mL)

Workflow:

  • Charging: In a 25 mL round-bottom flask, combine the enaminone and hydroxylamine hydrochloride in water.

  • Reaction: Heat the mixture to 50°C with magnetic stirring.

    • Observation: The homogeneous solution will likely precipitate the product as the reaction proceeds.

  • Duration: Stir for 2 hours.

  • Isolation: Cool to room temperature. Collect the solid precipitate by suction filtration.[3]

  • Purification: Wash the filter cake thoroughly with water (3 x 5 mL) to remove excess hydroxylamine and dimethylamine salts. Recrystallize from ethanol if necessary.

Validation Check:

  • Purity: This method typically yields >95% purity without chromatography.

  • Mechanism:[3][5][6][7][8][9][10] The reaction proceeds via Michael addition followed by elimination of dimethylamine and intramolecular cyclization.[3]

Part 4: Decision Logic for Route Selection

Use this logic flow to select the optimal synthetic route for your specific substrate.

RouteSelection Start Target Isoxazole Structure Q1 Is it 3,4-Disubstituted? Start->Q1 RouteRu Use Ru(II)-Catalysis (Cp*RuCl(cod)) Q1->RouteRu Yes Q2 Is it 3,5-Disubstituted? Q1->Q2 No Q3 Is the Alkyne Sensitive to Copper? Q2->Q3 Yes Q4 Is Green/Scale-up a Priority? Q2->Q4 No (Unusual Sub.) RouteCu Use Cu(I)-Catalysis (CuAAC) Q3->RouteCu No RouteGreen Use Aqueous Enaminone Cyclocondensation Q3->RouteGreen Yes (Avoid Metal) Q4->RouteGreen Yes RouteClassic Use Classical Claisen (Careful with Regioselectivity) Q4->RouteClassic No

Figure 2: Decision tree for selecting the optimal synthetic methodology based on substitution pattern and process constraints.

References

  • Hansen, T. V., et al. (2005).[11] "Regioselective synthesis of 3,5-disubstituted isoxazoles via 1,3-dipolar cycloaddition." Journal of Organic Chemistry. Link

  • Greb, A., et al. (2013). "Ruthenium-Catalyzed Cycloaddition for 3,4-Disubstituted Isoxazoles." Angewandte Chemie International Edition. Link

  • Zhang, X., et al. (2013). "Clean and efficient synthesis of isoxazole derivatives in aqueous media." Molecules. Link

  • Krasavin, M., et al. (2021). "An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold." RSC Advances. Link

  • Fokin, V. V., et al. (2002). "Stepwise mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition." Angewandte Chemie. Link

Sources

A Senior Application Scientist's Guide to the Characterization of Novel Derivatives from Methyl 4-bromo-5-methylisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the isoxazole scaffold is a cornerstone of modern therapeutic innovation.[1][2][3] This five-membered heterocycle is a privileged structure, appearing in a multitude of FDA-approved drugs and clinical candidates, owing to its versatile biological activity.[3][4] Isoxazole derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][5][6][7]

Methyl 4-bromo-5-methylisoxazole-3-carboxylate represents a highly valuable and versatile starting material for the synthesis of novel isoxazole derivatives.[8] Its strategically placed functional groups—a reactive bromo substituent, a methyl group, and a carboxylate ester—offer multiple avenues for chemical modification, enabling the creation of diverse compound libraries for biological screening. This guide provides an in-depth comparison of novel derivatives synthesized from this key intermediate, supported by experimental data and protocols to empower your research endeavors.

Strategic Synthesis of Novel Derivatives: A Focus on Amide Coupling

A robust and versatile strategy for derivatizing Methyl 4-bromo-5-methylisoxazole-3-carboxylate involves a two-step process: hydrolysis of the methyl ester followed by amide coupling with a diverse range of primary and secondary amines. This approach is favored due to the high efficiency and broad substrate scope of amide bond formation, allowing for the introduction of a wide array of chemical functionalities.

The initial hydrolysis of the methyl ester to the corresponding carboxylic acid is a straightforward yet critical step, typically achieved under basic conditions. The resulting 4-bromo-5-methylisoxazole-3-carboxylic acid is then activated for amide coupling. Common activating agents include EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-Dimethylaminopyridine).[7] This in situ activation generates a highly reactive intermediate that readily couples with a variety of amines to yield the desired amide derivatives in good to excellent yields.[9]

The rationale behind this synthetic choice is twofold. Firstly, the vast commercial availability of diverse primary and secondary amines allows for the rapid generation of a large and structurally varied library of isoxazole-carboxamides. Secondly, the carboxamide linkage is a common feature in many biologically active molecules, known to participate in key hydrogen bonding interactions with biological targets.[5]

Synthetic_Workflow Start Methyl 4-bromo-5-methylisoxazole-3-carboxylate Step1 Ester Hydrolysis (e.g., LiOH, THF/H2O) Start->Step1 Intermediate 4-bromo-5-methylisoxazole-3-carboxylic acid Step1->Intermediate Step2 Amide Coupling (Amine, EDC, DMAP, DCM) Intermediate->Step2 Product Novel Isoxazole-Carboxamide Derivatives Step2->Product

Caption: General Synthetic Workflow for Novel Isoxazole Derivatives.

Comprehensive Characterization of Novel Isoxazole Derivatives

The unambiguous structural confirmation of newly synthesized derivatives is paramount. A multi-technique approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FTIR) spectroscopy, provides a self-validating system for characterization.[5][10][11][12]

  • ¹H and ¹³C NMR Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of the molecule. In ¹H NMR of the isoxazole-carboxamide derivatives, the disappearance of the methyl ester singlet (around 3.9 ppm) and the appearance of a new amide N-H proton signal (typically a broad singlet between 8-10 ppm) are key indicators of successful amide coupling.[5] The signals corresponding to the newly introduced amine moiety will also be present. In ¹³C NMR, a characteristic signal for the carbonyl carbon of the amide will be observed around 170 ppm.[5] The signal for the methyl group on the isoxazole ring is typically found around 12 ppm.[5]

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides an accurate mass measurement of the synthesized compound, allowing for the determination of its elemental formula. The experimentally determined mass should match the calculated mass of the target molecule with a high degree of accuracy (typically within 5 ppm), confirming the identity of the derivative.[5]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. Key vibrational bands to confirm the formation of the amide include the N-H stretch (around 3300 cm⁻¹) and the C=O stretch of the amide (around 1650 cm⁻¹).

Characterization_Workflow Start Synthesized Derivative NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR HRMS High-Resolution Mass Spectrometry Start->HRMS FTIR FTIR Spectroscopy Start->FTIR Analysis Structural Confirmation NMR->Analysis HRMS->Analysis FTIR->Analysis

Caption: Comprehensive Characterization Workflow for Novel Derivatives.

Comparative Analysis of Novel Derivatives

To illustrate the potential of this synthetic approach, we present a comparative analysis of a series of hypothetical novel derivatives of Methyl 4-bromo-5-methylisoxazole-3-carboxylate. The selection of diverse amine coupling partners allows for the systematic modulation of physicochemical properties such as lipophilicity (cLogP) and molecular weight, which are critical for drug-like characteristics.

Table 1: Physicochemical and Spectroscopic Comparison of Novel Isoxazole-Carboxamide Derivatives

DerivativeStructureAmine UsedMolecular Weight ( g/mol )cLogP (Predicted)Predicted ¹H NMR (δ ppm, DMSO-d₆)Predicted ¹³C NMR (δ ppm, DMSO-d₆)
ND-01 Isoxazole-N-phenylcarboxamideAniline295.122.8510.2 (s, 1H, NH), 7.8-7.1 (m, 5H, Ar-H), 2.7 (s, 3H, CH₃)168.1 (C=O), 160.5 (C=O), 138.9, 129.2, 124.5, 120.8 (Ar-C), 11.9 (CH₃)
ND-02 Isoxazole-N-(4-chlorophenyl)carboxamide4-Chloroaniline329.563.5610.4 (s, 1H, NH), 7.8 (d, 2H, Ar-H), 7.4 (d, 2H, Ar-H), 2.7 (s, 3H, CH₃)168.3 (C=O), 160.6 (C=O), 137.8, 129.1, 128.5, 122.3 (Ar-C), 11.9 (CH₃)
ND-03 Isoxazole-N-benzylcarboxamideBenzylamine309.152.989.1 (t, 1H, NH), 7.4-7.2 (m, 5H, Ar-H), 4.5 (d, 2H, CH₂), 2.6 (s, 3H, CH₃)169.5 (C=O), 160.8 (C=O), 139.2, 128.8, 127.6, 127.3 (Ar-C), 43.1 (CH₂), 11.8 (CH₃)
ND-04 Isoxazole-N-cyclohexylcarboxamideCyclohexylamine301.183.108.2 (d, 1H, NH), 3.8 (m, 1H, CH), 2.6 (s, 3H, CH₃), 1.9-1.1 (m, 10H, Cy-H)168.7 (C=O), 160.7 (C=O), 48.5 (CH), 32.8, 25.5, 24.8 (Cy-C), 11.8 (CH₃)

The diverse functionalities introduced through amide coupling can significantly influence the biological activity of the resulting derivatives. Drawing from the broader literature on isoxazole compounds, we can predict the potential therapeutic applications of these novel derivatives.[5][10][13] For instance, the presence of aromatic and halogenated moieties has been associated with enhanced anticancer and antimicrobial activities.[1][2]

Table 2: Comparative Biological Activity Profile of Novel Isoxazole-Carboxamide Derivatives (Hypothetical Data)

DerivativeAnticancer Activity (MCF-7, IC₅₀ µM)Anticancer Activity (HepG2, IC₅₀ µM)Antibacterial Activity (E. coli, MIC µg/mL)Antioxidant Activity (DPPH, IC₅₀ µM)
ND-01 15.520.1>12845.2
ND-02 8.212.56438.7
ND-03 25.832.4>12855.1
ND-04 45.158.912872.8

Note: The data in Table 2 is hypothetical and intended for illustrative purposes to demonstrate how a comparative analysis would be presented. Actual values would need to be determined experimentally.

Detailed Experimental Protocols

Protocol 1: Synthesis of a Novel Isoxazole-Carboxamide Derivative (General Procedure)
  • Ester Hydrolysis: To a solution of Methyl 4-bromo-5-methylisoxazole-3-carboxylate (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water, add lithium hydroxide (LiOH, 1.5 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, acidify the reaction mixture to pH 2-3 with 1N HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-bromo-5-methylisoxazole-3-carboxylic acid. This is often used in the next step without further purification.

  • Amide Coupling: Dissolve the crude carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq).

  • Stir the mixture at room temperature for 20 minutes.

  • Add the desired amine (1.1 eq) and continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure novel isoxazole-carboxamide derivative.

Protocol 2: Characterization of a Novel Isoxazole-Carboxamide Derivative
  • NMR Spectroscopy:

    • Prepare a sample by dissolving ~5-10 mg of the purified derivative in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the signals in the ¹H NMR spectrum.

    • Analyze the chemical shifts, coupling constants, and integration values to confirm the structure.

  • High-Resolution Mass Spectrometry (HRMS):

    • Prepare a dilute solution of the purified derivative in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the sample into an HRMS instrument (e.g., a Time-of-Flight or Orbitrap mass spectrometer) equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

    • Acquire the mass spectrum in positive or negative ion mode.

    • Determine the accurate mass of the molecular ion and compare it to the calculated mass for the expected elemental formula.

Conclusion

Methyl 4-bromo-5-methylisoxazole-3-carboxylate is a powerful building block for the development of novel isoxazole derivatives with significant therapeutic potential. The synthetic and characterization strategies outlined in this guide provide a robust framework for researchers to design, synthesize, and validate new chemical entities. The comparative analysis of physicochemical properties and potential biological activities underscores the importance of rational design in modulating the therapeutic profile of these compounds. By leveraging these methodologies, the scientific community can continue to unlock the full potential of the isoxazole scaffold in the ongoing quest for new and improved medicines.

References

  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC. (2022-06-24). Retrieved from [Link]

  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity | European Journal of Clinical and Experimental Medicine. (2024-06-30). Retrieved from [Link]

  • Synthesis and characterization of some novel isoxazoles via chalcone intermediates - Der Pharma Chemica. Retrieved from [Link]

  • (PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives - ResearchGate. (2025-08-10). Retrieved from [Link]

  • (PDF) Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents - ResearchGate. (2025-08-08). Retrieved from [Link]

  • Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives - IJCRT.org. Retrieved from [Link]

  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - NIH. (2022-08-15). Retrieved from [Link]

  • A review of isoxazole biological activity and present synthetic techniques. Retrieved from [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. Retrieved from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (2025-03-17). Retrieved from [Link]

  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC - NIH. (2021-03-09). Retrieved from [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2024-12-30). Retrieved from [Link]

  • Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates - ResearchGate. (2025-12-05). Retrieved from [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - MDPI. Retrieved from [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - NIH. (2022-08-31). Retrieved from [Link]

  • Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate - MDPI. (2023-01-19). Retrieved from [Link]

  • Ethyl 5-bromo-4-methylisoxazole-3-carboxylate - MySkinRecipes. Retrieved from [Link]

Sources

Advanced Scaffold Selection: Alternatives to Methyl 4-bromo-5-methylisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-bromo-5-methylisoxazole-3-carboxylate is a ubiquitous scaffold in Fragment-Based Drug Discovery (FBDD), valued for its ability to serve as a rigid linker with orthogonal reactivity handles (C4-bromide for cross-coupling and C3-ester for diversification). However, its utility is often compromised by two critical factors: metabolic instability (reductive ring opening of the N-O bond) and process limitations (sluggish hydrolysis of the sterically crowded ester).

This guide objectively compares three superior alternatives categorized by their primary advantage: Process Efficiency , Physicochemical Optimization , and Bioisosteric Stability .

Part 1: The Benchmark Reagent

Target: Methyl 4-bromo-5-methylisoxazole-3-carboxylate CAS: 100367-69-5 (Generic reference for isomer class) Primary Limitation: The isoxazole ring is susceptible to reductive metabolism by cytosolic reductases, leading to ring opening (formation of enamino ketones), which is a common liability in late-stage lead optimization. Furthermore, the methyl ester can be difficult to hydrolyze selectively without affecting sensitive cross-coupled partners.

Part 2: Comparative Analysis of Alternatives

Alternative A: The "Process-Ready" Acid

Reagent: 4-Bromo-5-methylisoxazole-3-carboxylic acid Best For: Step-economy in library synthesis.

Technical Rationale: Using the methyl ester requires a saponification step (LiOH/THF) after the Suzuki coupling. This exposes the newly formed biaryl system to harsh basic conditions. Starting directly with the free acid allows for immediate amide coupling or decarboxylative functionalization, removing one synthetic step and increasing overall yield.

Alternative B: The "Metabolic Fortress" (Bioisostere)

Reagent: Methyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate Best For: Improving ADME/Tox profiles (Metabolic Stability).

Technical Rationale: The N-O bond in isoxazoles is the weak link. Replacing the ring oxygen with an N-Methyl group (converting isoxazole to pyrazole) dramatically increases metabolic stability while maintaining the same vector geometry for substituents. Pyrazoles are generally resistant to the reductive cleavage that plagues isoxazoles.

Alternative C: The "Solubility" Variant

Reagent: Ethyl 4-bromo-5-methylisoxazole-3-carboxylate Best For: Scale-up and Crystallization.

Technical Rationale: Methyl esters often suffer from high crystallinity but poor solubility in non-polar process solvents (like heptane/toluene mixtures used in scale-up). The ethyl analog lowers the melting point slightly and increases lipophilicity, improving solubility in organic layers during workup and facilitating easier purification by crystallization rather than chromatography.

Part 3: Comparative Performance Data

The following table synthesizes physicochemical properties and reactivity profiles. Note: LogP values are calculated consensus estimates.

FeatureBenchmark (Methyl Ester)Alt A (Free Acid)Alt B (Pyrazole Bioisostere)Alt C (Ethyl Ester)
Formula C6H6BrNO3C5H4BrNO3C7H9BrN2O2C7H8BrNO3
Calc. LogP ~1.2~0.6~1.1~1.6
Metabolic Stability Low (Ring Opening)Low (Ring Opening)High (Stable Ring)Low (Ring Opening)
Suzuki Reactivity ModerateLow (Requires protection)High (Electron rich)Moderate
Step Count 3 (Cpl -> Hyd -> Amide)2 (Cpl -> Amide) 3 (Cpl -> Hyd -> Amide)3
Solubility (Org) ModerateLow (Polar)HighExcellent

Part 4: Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling (Sterically Demanding)

Context: The C4-position is sterically crowded by the C5-methyl group. Standard Pd(PPh3)4 protocols often fail or stall. This protocol uses a bulky phosphine ligand to drive the reaction.[1]

Reagents:

  • Substrate: Methyl 4-bromo-5-methylisoxazole-3-carboxylate (1.0 eq)

  • Boronic Acid: Arylboronic acid (1.2 eq)

  • Catalyst: Pd2(dba)3 (2 mol%)

  • Ligand: P(t-Bu)3 (Tri-tert-butylphosphine) or XPhos (4 mol%)

  • Base: K3PO4 (2.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1)

Methodology:

  • Degassing: Charge a reaction vial with the isoxazole bromide, arylboronic acid, Pd2(dba)3, ligand, and K3PO4. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane/Water mixture via syringe.

  • Reaction: Heat the mixture to 90°C for 4–6 hours. Note: Monitor by LCMS. The bulky ligand is crucial for oxidative addition into the hindered C4-Br bond.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol 2: Direct Amide Coupling of Alternative A (Free Acid)

Context: Avoids the hydrolysis step required by the benchmark.

Methodology:

  • Dissolve 4-Bromo-5-methylisoxazole-3-carboxylic acid (1.0 eq) in DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 mins to activate the acid.

  • Add the Amine partner (1.1 eq).

  • Stir at RT for 2 hours.

  • Self-Validating Check: Monitor the disappearance of the acid peak (LCMS). If the reaction stalls, check pH; ensure it remains >8.

Part 5: Decision Logic & Mechanism Visualization

Figure 1: Selection Decision Tree

Caption: Logic flow for selecting the optimal scaffold based on project stage (Discovery vs. Process) and ADME requirements.

ScaffoldSelection Start Start: Select Scaffold Q1 Is Metabolic Stability (Microsomes) a primary issue? Start->Q1 Q2 Is the target for Scale-up (>100g)? Q1->Q2 No Res_Pyrazole Select Alternative B: Pyrazole Analog (High Stability) Q1->Res_Pyrazole Yes (Ring Opening) Q3 Is the final target an Amide? Q2->Q3 No (Discovery Scale) Res_Ethyl Select Alternative C: Ethyl Ester (Better Solubility) Q2->Res_Ethyl Yes (Solubility needed) Res_Acid Select Alternative A: Free Acid (Step Economy) Q3->Res_Acid Yes Res_Methyl Stick with Benchmark: Methyl Ester (Standard) Q3->Res_Methyl No

Figure 2: Reaction Mechanism & Steric Challenge

Caption: Mechanism of Pd-catalyzed coupling at the hindered C4 position. Note the steric clash from the C5-Methyl group requiring bulky ligands.

ReactionMechanism Substrate 4-Bromo-5-methyl isoxazole OxAdd Oxidative Addition (Rate Limiting Step) Substrate->OxAdd Steric Hindrance at C4 Cat Pd(0) / P(t-Bu)3 Cat->OxAdd TransMet Transmetallation (Ar-B(OH)2) OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl Complex RedElim->Cat Regenerate Pd(0)

References

  • Nakamura, T., et al. (2003). Pyrazole and isoxazole derivatives as new, potent, and selective 20-hydroxy-5,8,11,14-eicosatetraenoic acid synthase inhibitors. Journal of Medicinal Chemistry. Link

  • Zhu, Y., et al. (2025). Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. ResearchGate. Link

  • Di Ianni, A., et al. (2021). 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. Journal of Medicinal Chemistry. Link

  • Biosynth. (n.d.). 3-Bromo-5-methylisoxazole-4-carboxylic acid Product Page. Link

Sources

A Senior Application Scientist's Guide to Purity Assessment of Synthesized Isoxazole Compounds by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the isoxazole scaffold is a cornerstone of many therapeutic agents.[1][2] Its synthesis, however, often yields a mixture of the desired product, unreacted starting materials, regioisomers, and other byproducts.[3] Consequently, rigorous purity assessment is not merely a quality control step but a critical determinant of a compound's viability for further study. High-Performance Liquid Chromatography (HPLC) stands as the principal analytical technique for this purpose, offering unparalleled resolution and quantitative accuracy.

This guide provides an in-depth comparison of HPLC methodologies for the purity assessment of synthesized isoxazole compounds. Moving beyond a simple recitation of protocols, we will delve into the rationale behind experimental choices, empowering you to develop and validate robust analytical methods tailored to your specific isoxazole derivatives.

The Critical Role of HPLC in Isoxazole Synthesis

The synthesis of isoxazole derivatives, whether through classical methods like the Claisen-Schmidt condensation followed by cyclization or modern microwave-assisted protocols, rarely results in a perfectly pure product.[2][3] Common impurities can include unreacted aldehydes, ketones, hydroxylamine, and regioisomers, which can have similar physical properties to the target compound, making non-chromatographic purification challenging.[3] HPLC is indispensable for:

  • Quantifying Purity: Accurately determining the percentage of the active pharmaceutical ingredient (API) in a synthesized batch.

  • Identifying Impurities: Separating and enabling the identification of byproducts and degradation products.

  • Guiding Purification: Optimizing reaction conditions and purification strategies like column chromatography or crystallization.[3]

  • Ensuring Reproducibility: Verifying the consistency of synthesis batches for reliable structure-activity relationship (SAR) studies.[1]

Comparative Analysis of HPLC Methodologies for Isoxazole Purity

The success of an HPLC separation hinges on the careful selection and optimization of several key parameters. For isoxazole compounds, which can range from polar to non-polar, a systematic approach to method development is crucial.

Stationary Phase Selection: A Tale of Two Phases

The choice of the stationary phase, the solid material within the HPLC column, is the first and most critical decision in method development. It dictates the primary mode of interaction with the analyte.

Stationary PhasePrimary InteractionIdeal for Isoxazoles That Are...AdvantagesDisadvantages
C18 (Octadecylsilane) Hydrophobic (van der Waals)Moderately to highly non-polarVersatile, widely available, excellent for retaining hydrophobic compounds.[4][5]May provide insufficient retention for very polar isoxazoles.
C8 (Octylsilane) Hydrophobic (less than C18)Moderately polarReduced retention times for non-polar compounds, can improve peak shape for some basic compounds.Less retentive than C18, may not be suitable for highly non-polar isoxazoles.
Phenyl π-π interactions, hydrophobicAromatic or contain phenyl ringsOffers alternative selectivity for aromatic compounds, can resolve isomers that co-elute on C18.Can be less robust than alkyl-bonded phases.
Polar-Embedded Hydrophobic and polar interactionsPolar and amenable to 100% aqueous mobile phasesEnhanced retention of polar compounds, stable in highly aqueous mobile phases.May exhibit different selectivity compared to traditional reversed-phase columns.

Expert Insight: For initial screening of a new isoxazole derivative with unknown polarity, a C18 column is the recommended starting point due to its broad applicability. However, if dealing with a series of aromatic isoxazole analogues, a phenyl column could provide superior resolution of closely related structures.

Mobile Phase Optimization: The Elution Powerhouse

The mobile phase, a mixture of solvents that carries the sample through the column, is the primary tool for manipulating retention and selectivity.[6][7]

Organic Modifier: Acetonitrile and methanol are the most common organic solvents used in reversed-phase HPLC.[6]

  • Acetonitrile: Generally offers lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths. Its dipole-dipole interactions can offer unique selectivity.[8]

  • Methanol: A more acidic solvent that can provide different selectivity profiles compared to acetonitrile.[8] It's often a more cost-effective option.

Aqueous Phase and pH Control: The pH of the mobile phase is a critical parameter, especially for isoxazoles with ionizable functional groups.[7][8]

  • Buffers: Using a buffer (e.g., phosphate, acetate) is essential to maintain a stable pH and ensure reproducible retention times.[6][7]

  • pH Adjustment: For acidic or basic isoxazoles, adjusting the mobile phase pH to at least two units away from the compound's pKa will ensure it is in a single ionic form (either fully protonated or deprotonated), leading to sharper, more symmetrical peaks.[8] Formic acid or phosphoric acid are commonly used to acidify the mobile phase.[9]

Isocratic vs. Gradient Elution:

  • Isocratic Elution: The mobile phase composition remains constant throughout the run. This is suitable for simple mixtures where all components elute within a reasonable time.[7][10]

  • Gradient Elution: The concentration of the organic solvent is increased during the run. This is essential for complex samples containing compounds with a wide range of polarities, as it allows for the elution of both polar and non-polar impurities in a single analysis.[4][7][10]

dot graph "Elution_Mode_Decision" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Helvetica", fontcolor="#FFFFFF"]; edge [fontname="Helvetica"];

start [label="Start with a new\nisoxazole sample", fillcolor="#4285F4"]; isocratic_scout [label="Run a fast isocratic scout\n(e.g., 50:50 ACN:Water)", fillcolor="#34A853"]; eval_scout [label="Evaluate the chromatogram", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; good_sep [label="All peaks elute with\ngood resolution and\nretention (k' 2-10)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; optimize_iso [label="Optimize Isocratic Method\n(adjust % organic)", fillcolor="#34A853"]; develop_grad [label="Develop Gradient Method", fillcolor="#EA4335"]; end [label="Final Method", shape=ellipse, fillcolor="#5F6368"];

start -> isocratic_scout; isocratic_scout -> eval_scout; eval_scout -> good_sep; good_sep -> optimize_iso [label="Yes"]; good_sep -> develop_grad [label="No"]; optimize_iso -> end; develop_grad -> end; } Caption: Decision workflow for choosing between isocratic and gradient elution.

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be robust starting points for the purity assessment of novel isoxazole compounds. Remember to always validate the method for your specific analyte and impurities.[11]

Protocol 1: General Purity Screening by Reversed-Phase HPLC

This method is an excellent starting point for most isoxazole derivatives.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV-Vis Diode Array Detector (DAD) at a wavelength appropriate for your isoxazole (e.g., 254 nm, or the λmax of the compound).

  • Sample Preparation: Dissolve the synthesized compound in a suitable solvent (e.g., acetonitrile, methanol, or a mixture of mobile phase) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Trustworthiness Check: The inclusion of a DAD allows for peak purity analysis by comparing UV spectra across a single peak. This can help to identify co-eluting impurities.

dot graph "HPLC_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Helvetica", fontcolor="#FFFFFF"]; edge [fontname="Helvetica"];

sample_prep [label="Sample Preparation\n(Dissolve & Filter)", fillcolor="#4285F4"]; hplc_system [label="HPLC System\n(Pump, Injector, Column, Detector)", fillcolor="#F1F3F4", fontcolor="#202124"]; injection [label="Inject Sample", fillcolor="#34A853"]; separation [label="Chromatographic Separation\nin Column", fillcolor="#FBBC05", fontcolor="#202124"]; detection [label="Detection\n(UV-Vis DAD)", fillcolor="#EA4335"]; data_acq [label="Data Acquisition & Integration", fillcolor="#5F6368"]; analysis [label="Purity Calculation & Reporting", fillcolor="#202124"];

sample_prep -> injection; injection -> hplc_system; hplc_system -> separation; separation -> detection; detection -> data_acq; data_acq -> analysis; } Caption: General experimental workflow for HPLC purity analysis.

Protocol 2: Chiral Separation of Isoxazole Enantiomers

For isoxazoles that are chiral, separating the enantiomers is often a regulatory requirement and crucial for understanding their biological activity. Supercritical Fluid Chromatography (SFC) is an increasingly popular alternative to HPLC for chiral separations due to its speed and reduced solvent consumption.[12] However, chiral HPLC remains a widely used and effective technique.

  • Column: Chiral stationary phase (CSP) column (e.g., amylose or cellulose-based, such as Chiralpak® AD-H).[12]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The exact ratio will need to be optimized for your specific compound.

  • Flow Rate: Typically 0.5 to 1.5 mL/min.

  • Detection: UV-Vis detector.

  • Expert Tip: Screening different chiral columns and mobile phase compositions is often necessary to achieve baseline separation of enantiomers.

Troubleshooting Common HPLC Issues in Isoxazole Analysis

IssuePotential Cause(s)Recommended Solution(s)
Broad or Tailing Peaks - Secondary interactions with residual silanols on the column. - Incorrect mobile phase pH for ionizable compounds. - Column overload.- Use a column with low silanol activity or end-capping.[9] - Adjust mobile phase pH to be >2 units away from the pKa.[8] - Reduce sample concentration.
Poor Resolution - Inappropriate stationary phase. - Mobile phase is too strong or too weak. - Gradient is too steep.- Screen different column chemistries (e.g., Phenyl, C8). - Adjust the organic modifier concentration or switch to a different solvent.[6] - Decrease the slope of the gradient.
Ghost Peaks - Contamination in the mobile phase or injector. - Carryover from a previous injection.- Use high-purity solvents and freshly prepared mobile phase. - Implement a needle wash step in the injection sequence.
High Backpressure - Clogged column frit or tubing. - Particulate matter from the sample.- Filter all samples and mobile phases. - Reverse-flush the column (if permitted by the manufacturer).

Conclusion

The purity assessment of synthesized isoxazole compounds by HPLC is a multifaceted process that requires a deep understanding of chromatographic principles. By systematically evaluating stationary phases, optimizing mobile phase composition, and employing robust experimental protocols, researchers can confidently determine the purity of their compounds. This not only ensures the integrity of subsequent biological and pharmacological studies but also accelerates the drug discovery and development pipeline. The insights and comparative data presented in this guide serve as a foundation for developing and validating HPLC methods that are both scientifically sound and fit for purpose.

References

  • SIELC Technologies. Separation of Isoxazole on Newcrom R1 HPLC column. Available from: [Link]

  • Der Pharma Chemica. Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Available from: [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Available from: [Link]

  • Crawford Scientific. How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Available from: [Link]

  • National Institutes of Health. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC. Available from: [Link]

  • Mastelf. Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Available from: [Link]

  • Regulatory Research and Medicine Evaluation. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Available from: [Link]

  • LCGC International. Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Available from: [Link]

  • Advanced Chromatography Technologies. Independent Column Comparisons - HPLC. Available from: [Link]

  • ResearchGate. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Available from: [Link]

  • Semantic Scholar. DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR SOME AZOLES IN PHARMACEUTICAL PREPARATION. Available from: [Link]

  • GL Sciences. HPLC Column Equivalent List – Alternatives to Waters, Agilent, Phenomenex and More. Available from: [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available from: [Link]

  • MDPI. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Available from: [Link]

  • National Institutes of Health. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC. Available from: [Link]

  • ResearchGate. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Available from: [Link]

  • PubMed. Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. Available from: [Link]

  • IAEA. VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). Available from: [Link]

  • Der Pharma Chemica. Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Available from: [Link]

  • European Journal of Clinical and Experimental Medicine. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Available from: [Link]

Sources

Cost-benefit analysis of different synthetic pathways to isoxazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of Isoxazole Derivatives: A Cost-Benefit Analysis for the Modern Researcher

The isoxazole ring is a privileged scaffold in medicinal chemistry and materials science, integral to a range of pharmaceuticals including the anti-inflammatory drug Parecoxib and the antibiotic Sulfamethoxazole. Its value lies in its role as a stable, aromatic heterocycle that can act as a bioisosteric replacement for amide or ester groups, enhancing metabolic stability and participating in crucial hydrogen bonding interactions.

Given its importance, the efficient and selective synthesis of isoxazole derivatives is a critical task for researchers in drug development and organic synthesis. Traditional methods, while foundational, often present challenges such as harsh reaction conditions, low regioselectivity, and significant environmental impact. This has driven the evolution of synthetic strategies toward more efficient, selective, and sustainable alternatives.

This guide provides a comprehensive cost-benefit analysis of the most prominent synthetic pathways to isoxazole derivatives. We will move beyond a simple recitation of protocols to dissect the causality behind experimental choices, offering field-proven insights into method selection. The analysis is structured to compare the classic Claisen condensation, the highly versatile 1,3-dipolar cycloaddition, and modern sustainable methodologies, providing the objective data and detailed protocols necessary for informed decision-making in the laboratory.

The Classical Approach: Condensation with 1,3-Dicarbonyl Compounds

The reaction of a 1,3-dicarbonyl compound with hydroxylamine is one of the oldest and most direct routes to the isoxazole core, often referred to as the Claisen isoxazole synthesis. The fundamental appeal of this method lies in the low cost and widespread availability of the starting materials.

The mechanism proceeds via the initial formation of a mono-oxime intermediate at one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic isoxazole ring.

Causality & Experimental Choices

The primary challenge in this pathway is controlling regioselectivity when using an unsymmetrical 1,3-dicarbonyl. The initial nucleophilic attack by hydroxylamine can occur at either carbonyl group, potentially leading to a mixture of two regioisomeric isoxazoles.

  • pH Control: The reaction's regioselectivity can be influenced by pH. Under acidic conditions, the more reactive carbonyl (less sterically hindered or more electronically activated) is typically favored for initial oxime formation.

  • Substrate Modification: A powerful strategy to enforce regioselectivity is the use of β-enamino diketones. The enamine functionality effectively "protects" one carbonyl, directing the initial reaction of hydroxylamine to the remaining ketone and ensuring the formation of a single regioisomer.

Cost-Benefit Analysis
FeatureBenefitsCosts / Drawbacks
Starting Materials Inexpensive and readily available (e.g., acetylacetone, hydroxylamine hydrochloride).Requires synthesis of more complex dicarbonyls for advanced derivatives.
Reagents/Catalysts Often requires only simple acids or bases.Harsh conditions may be needed, limiting functional group tolerance.
Regioselectivity Can be high for symmetrical dicarbonyls.Poor for unsymmetrical dicarbonyls, leading to isomeric mixtures and difficult purification.
Yield & Scalability Generally provides good yields and is easily scalable for simple derivatives.Yields of the desired isomer can be low in cases of poor regioselectivity.
Green Chemistry Can be performed in simple solvents like ethanol.Can require harsh conditions and produce significant salt waste.

The Workhorse Method: 1,3-Dipolar Cycloaddition

The [3+2] cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile) is arguably the most versatile and widely employed method for isoxazole synthesis. This reaction, a cornerstone of click chemistry, is prized for its modularity, reliability, and broad functional group tolerance.

The core of this method involves the in situ generation of a nitrile oxide from a precursor, typically an aldoxime (via oxidation) or a hydroximoyl chloride (via dehydrohalogenation), which then rapidly reacts with the alkyne.

Causality & Experimental Choices

The choice between a metal-free and a metal-catalyzed cycloaddition is a critical decision point.

  • Metal-Free (Thermal) Cycloaddition: This pathway often requires elevated temperatures and can result in a mixture of 3,4- and 3,5-disubstituted isoxazoles, as regioselectivity is governed by the subtle electronic and steric properties of the substituents on both the nitrile oxide and the alkyne. While synthetically useful, the lack of definitive regiochemical control can be a significant drawback.

  • Copper(I)-Catalyzed Cycloaddition: The introduction of a copper(I) catalyst, pioneered in the analogous azide-alkyne "click" reaction, dramatically changes the landscape. The reaction proceeds under mild, often aqueous, conditions and exhibits nearly perfect regioselectivity for terminal alkynes, yielding exclusively 3,5-disubstituted isoxazoles. The proposed mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the nitrile oxide in a stepwise fashion, providing exquisite control over the product's regiochemistry. This reliability makes it a preferred method in many applications, especially in the synthesis of compound libraries.

  • Rhodium(II)-Catalyzed Cycloadditions: While less common for simple isoxazole synthesis, rhodium catalysts can enable more complex transformations. For instance, Rh(II) can catalyze the formal [3+2] cycloaddition of N-sulfonyl-1,2,3-triazoles with isoxazoles to form polysubstituted 3-aminopyrroles, using the isoxazole as a synthetic precursor. This highlights the advanced utility of isoxazoles but involves a costly and toxic metal catalyst.

Cost-Benefit Analysis
FeatureBenefitsCosts / Drawbacks
Modularity Highly modular; a wide variety of substituents can be introduced on both halves of the final molecule.Synthesis of substituted alkyne or aldoxime precursors may be required.
Regioselectivity Excellent with Cu(I) catalysis for terminal alkynes (3,5-disubstituted).Often poor under thermal conditions, leading to isomeric mixtures.
Reaction Conditions Cu(I)-catalyzed reactions are mild (often room temp, aqueous solvents).Thermal reactions may require higher temperatures. Nitrile oxides are unstable and prone to dimerization into furoxans if not trapped quickly.
Functional Groups Extremely high tolerance for a wide range of functional groups.Certain functional groups may interfere with or be sensitive to the chosen catalyst.
Atom Economy Excellent; it is an addition reaction with no byproducts.Generation of the nitrile oxide from precursors (e.g., using an oxidant) lowers the overall atom economy.
Catalyst Cost Copper catalysts are inexpensive and abundant.Rhodium and other precious metal catalysts are very expensive. Metal contamination of the final product can be a concern in pharmaceutical applications.

Modern & Sustainable Synthetic Methodologies

In response to the growing need for environmentally responsible chemical manufacturing, several "green" methodologies have been adapted for isoxazole synthesis. These approaches prioritize energy efficiency, the use of safer solvents, and reduced reaction times.

A. Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. By directly and efficiently heating the reaction mixture, microwave-assisted synthesis can dramatically reduce reaction times from hours or days to mere minutes. This is particularly effective for both the Claisen condensation and 1,3-dipolar cycloaddition pathways.

  • Causality: The rapid, uniform heating minimizes the formation of side products, such as the furoxan dimers from nitrile oxide intermediates, that can plague conventionally heated reactions. This often leads to cleaner reaction profiles and higher isolated yields.

B. Ultrasound-Assisted Synthesis (Sonochemistry)

Ultrasonic irradiation promotes chemical reactions through acoustic cavitation—the formation and violent collapse of microscopic bubbles. This process generates localized "hot spots" of intense temperature and pressure, accelerating reaction rates at ambient bulk temperatures. Ultrasound has been successfully applied to multicomponent reactions to form isoxazoles in aqueous media, often eliminating the need for catalysts and organic solvents.

C. Flow Chemistry

Continuous flow synthesis involves pumping reactants through a network of tubes and reactors. This technology offers superior control over reaction parameters (temperature, pressure, mixing) and allows for the safe handling of hazardous intermediates, like nitrile oxides, by generating and consuming them in a continuous stream.

  • Causality: By minimizing the volume of hazardous intermediates present at any given time, flow chemistry significantly enhances the safety profile of the synthesis. The precise control over residence time and temperature can also improve yields and selectivity. Furthermore, telescoping multiple reaction steps (e.g., oximation, chlorination, and cycloaddition) into a single continuous sequence can dramatically improve process efficiency and reduce manual handling and purification steps.

Cost-Benefit Analysis of Modern Methods
MethodBenefitsCosts / Drawbacks
Microwave Drastic reduction in reaction time (hours to minutes). Improved yields and purity by minimizing side reactions. High energy efficiency.Requires specialized microwave reactor equipment. Scalability can be a challenge for some systems.
Ultrasound Enhanced reaction rates at lower bulk temperatures. Enables use of green solvents like water. Can promote catalyst-free reactions.Requires a sonication bath/probe. Heat management can be an issue on a larger scale.
Flow Chemistry Enhanced safety for hazardous intermediates. Superior control over reaction parameters. Easy scalability by extending run time. Potential for automated, multi-step synthesis.High initial investment in specialized flow chemistry equipment. Clogging can be an issue with solid byproducts.

Data Summary: Head-to-Head Comparison

The following table summarizes typical experimental data for the synthesis of a representative 3,5-disubstituted isoxazole, highlighting the trade-offs between different methods.

MethodTypical ConditionsTimeYield (%)RegioselectivityKey Advantage
Claisen Condensation Unsymmetrical diketone, NH₂OH·HCl, EtOH, reflux4-12 h40-70%MixtureLow-cost starting materials
Thermal Cycloaddition Aldoxime, alkyne, oxidant, Toluene, 110 °C12-24 h50-80%MixtureMetal-free
Cu(I)-Catalyzed Cycloaddition Alkyne, aldoxime, Cu(I) source, base, aq. solvent, RT1-4 h85-98%>99:1 (3,5-isomer)High yield & regioselectivity
Microwave-Assisted 1,3-Diketone, NH₂OH·HCl, EtOH, MW (120 °C)10-30 min80-95%MixtureSpeed
Flow Chemistry Aldehyde -> Oxime -> Chlorooxime -> Cycloaddition5-20 min residence65-85% (over 3 steps)HighSafety & Scalability

Visualization of Key Pathways

To better illustrate the core transformations, the following diagrams outline the mechanistic logic of the primary synthetic routes.

G cluster_0 Claisen Condensation dicarbonyl Unsymmetrical 1,3-Dicarbonyl intermediate Mono-oxime Intermediate dicarbonyl->intermediate + NH₂OH hydroxylamine Hydroxylamine (NH₂OH) hydroxylamine->intermediate cyclization Intramolecular Cyclization intermediate->cyclization - H₂O isoxazole_mix Mixture of Regioisomeric Isoxazoles cyclization->isoxazole_mix - H₂O

Caption: Mechanism of the Claisen isoxazole synthesis.

G cluster_1 1,3-Dipolar Cycloaddition aldoxime Aldoxime (R-CH=NOH) nitrile_oxide Nitrile Oxide (R-C≡N⁺-O⁻) aldoxime->nitrile_oxide Oxidation (e.g., NCS) alkyne Terminal Alkyne isoxazole_35 3,5-Disubstituted Isoxazole alkyne->isoxazole_35 nitrile_oxide->isoxazole_35 cu_catalyst Cu(I) Catalyst cu_catalyst->isoxazole_35 Catalyzes [3+2] Cycloaddition

Caption: Copper-catalyzed 1,3-dipolar cycloaddition pathway.

G cluster_2 Comparative Synthesis Workflow conv Conventional Heating Reaction Setup Heating (12-24h) Workup & Purification end Product conv->end mw Microwave-Assisted Reaction Setup Irradiation (15 min) Workup & Purification mw->end flow Flow Chemistry Pump Reactants Reactor Coil (5 min res. time) Continuous Collection flow->end start Start start->conv Method 1 start->mw Method 2 start->flow Method 3

Caption: Workflow comparison of synthesis methodologies.

Experimental Protocols

The following protocols are representative examples for each major synthetic class, designed to be self-validating and robust.

Protocol 1: Copper(I)-Catalyzed One-Pot Synthesis of a 3,5-Disubstituted Isoxazole

This protocol describes a highly reliable one-pot procedure that avoids the isolation of unstable intermediates.

  • Reaction Setup: To a 50 mL round-bottom flask, add the aldehyde (5.0 mmol, 1.0 eq.), hydroxylamine hydrochloride (5.25 mmol, 1.05 eq.), and 15 mL of a 1:1 mixture of water and tert-butanol.

  • Oxime Formation: Stir the mixture at room temperature for 1 hour. The formation of the aldoxime can be monitored by TLC.

  • Addition of Reagents: To the aldoxime solution, add the terminal alkyne (5.0 mmol, 1.0 eq.), copper(II) sulfate pentahydrate (0.1 mmol, 2 mol%), and sodium ascorbate (0.25 mmol, 5 mol%).

  • Reaction: Stir the resulting heterogeneous mixture vigorously at room temperature. The reaction is typically complete within 2-4 hours. Monitor progress by TLC.

  • Workup: Upon completion, add 20 mL of ethyl acetate to the reaction mixture. Transfer to a separatory funnel and wash with saturated aqueous ammonium chloride (2 x 15 mL) and brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3,5-disubstituted isoxazole.

Protocol 2: Microwave-Assisted Claisen Condensation

This protocol leverages microwave energy to rapidly synthesize a 3,5-dimethyl-4-aryl-isoxazole from a 1,3-dicarbonyl precursor.

  • Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine the substituted 1,3-dicarbonyl compound (e.g., 3-benzyl-2,4-pentanedione) (2.0 mmol, 1.0 eq.), hydroxylamine hydrochloride (2.2 mmol, 1.1 eq.), and sodium acetate (2.4 mmol, 1.2 eq.).

  • Solvent Addition: Add 5 mL of absolute ethanol to the vessel and seal it with a cap.

  • Microwave Irradiation: Place the vessel in a microwave reactor. Irradiate at 120 °C for 15 minutes with stirring.

  • Workup: After cooling the vessel to room temperature, pour the reaction mixture into 30 mL of ice-cold water. A solid precipitate will form.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. If necessary, the product can be further purified by recrystallization from an appropriate solvent like ethanol.

Conclusion and Recommendations

The choice of a synthetic pathway to isoxazole derivatives is a multi-faceted decision that balances classical accessibility with modern efficiency and sustainability.

  • For cost-sensitive, large-scale synthesis of simple, symmetrical isoxazoles , the Claisen condensation remains a viable, albeit dated, option.

  • For exploratory chemistry, library synthesis, and projects requiring high functional group tolerance and absolute regiochemical control , the copper-catalyzed 1,3-dipolar cycloaddition is the undisputed method of choice. Its reliability and mild conditions represent the current gold standard.

  • For process optimization, enhanced safety with hazardous intermediates, and rapid reaction screening , modern technologies like microwave-assisted synthesis and flow chemistry offer compelling advantages. While requiring an initial capital investment, the dramatic increase in efficiency and safety can provide a significant return, particularly in an industrial or high-throughput setting.

Ultimately, the optimal strategy is dictated by the specific target molecule and the resources available. By understanding the underlying costs and benefits of each pathway, researchers can make informed, scientifically sound decisions to achieve their synthetic goals efficiently and responsibly.

References

  • Amir, M., Kumar, H., & Khan, S. A. (2010). Synthesis and pharmacological evaluation of pyrazoline derivatives as anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry Letters, 17(16), 4504-4508.
  • Hansen, T. V., Wu, P., & Fokin, V. V. (2005). One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry, 70(19), 7761–7764. [Link]

  • Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of Azoles. DFT Study of the Mechanism of Cycloaddition of Acetylides to Azides and Nitrile Oxides. Journal of the American Chemical Society, 127(1), 210–216. [Link]

  • Talha, S. M., et al. (2021). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals, 14(11), 1179. [Link]

  • Britton, J., et al. (2023). Leveraging flow chemistry for the synthesis of trisubstituted isoxazoles. Journal of Flow Chemistry. [Link]

  • Duan, M., Hou, G., Zhao, Y., Zhu, C., & Song, C. (2022). Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines. The Journal of Organic Chemistry, 87(16), 11222–11225. [Link]

  • Harigae, R., Moriyama, K., & Togo, H. (2014). One-Pot Regioselective Preparation of 3,5-Disubstituted Pyrazoles and Isoxazoles from Terminal Alkynes, Aldehydes, and Hydrazines or Hydroxylamine. The Journal of Organic Chemistry, 79(5), 2049–2058. [Link]

  • Kiyani, H., & Ghorbani, F. (2022). Green and three-component synthesis of isoxazolones using natural sunlight and investigating their antibacterial activity. Scientific Reports, 12(1), 1-12. [Link]

  • Yadav, R., & Srivastava, S. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32969–32997. [Link]

  • Wang, X.-D., et al. (2019). Copper-Catalyzed Cascade Cyclization Reactions of Diazo Compounds with tert-Butyl Nitrite and Alkynes: One-Pot Synthesis of Isoxazoles. The Journal of Organic Chemistry, 84(24), 16214–16221. [Link]

  • Rammah, M. M., et al. (2016). Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reactions. Molecules, 21(3), 307. [Link]

Safety Operating Guide

Operational Guide: Disposal and Handling of Methyl 4-bromo-5-methylisoxazole-3-carboxylate

[1][2]

Executive Summary & Chemical Profile

Immediate Directive: Methyl 4-bromo-5-methylisoxazole-3-carboxylate is a halogenated organic intermediate .[1][2] It must never be disposed of via municipal drains or standard trash.[2] The presence of the bromine atom and the isoxazole nitrogen ring mandates high-temperature incineration with specific flue gas scrubbing to prevent the formation of brominated dioxins and nitrogen oxides (NOx).

Chemical Identity & Properties

Note: While specific CAS numbers vary by isomer and vendor, the handling protocols below apply strictly to the 4-bromo-5-methyl-3-carboxylate structural class.

FeatureSpecificationOperational Implication
Chemical Structure Isoxazole core, Methyl ester (C3), Bromine (C4), Methyl (C5)Halogenated Waste : Requires segregation from non-halogenated organics to control incineration costs and compliance.[1][2]
Physical State Typically Solid (White to Off-white powder)Dust Hazard : High potential for inhalation; use localized exhaust (fume hood).[1][2]
Reactivity Ester functionalityHydrolysis Risk : Incompatible with strong bases (NaOH, KOH). Do not mix with aqueous alkaline waste streams.[2]
Hazard Class Irritant (Skin/Eye/Respiratory), Harmful if SwallowedPPE : Nitrile gloves, safety glasses, and lab coat are mandatory.

Hazard Assessment & Segregation Logic

The "Why" Behind the Protocol: Effective disposal starts with correct segregation.[2] Mixing this compound with incompatible streams creates immediate safety risks and long-term regulatory violations.[1][2]

  • The Halogen Rule: The bromine atom defines the waste stream.[2] If mixed with non-halogenated solvents (e.g., acetone, methanol waste), the entire container is reclassified as "Halogenated," significantly increasing disposal costs.

  • The Nitrogen Factor: The isoxazole ring contains nitrogen.[2][3] Upon combustion, this generates NOx. Professional incineration facilities use selective catalytic reduction (SCR) to handle this; standard campus boilers do not.[2]

  • Hydrolysis Sensitivity: The methyl ester at position 3 is susceptible to hydrolysis.[2]

    • Risk:[1][2][4] Mixing with highly basic waste (pH > 10) can trigger hydrolysis, generating the corresponding carboxylic acid and methanol. This reaction can be exothermic and alter the solubility profile of the waste.

Waste Stream Decision Tree

The following logic flow dictates the physical segregation of the waste.

WasteSegregationStartWaste Generation SourceStateCheckPhysical State?Start->StateCheckSolidSolid Waste(Powder/Crystals)StateCheck->SolidLiquidLiquid Waste(Mother Liquor/Rinsate)StateCheck->LiquidBinAStream A: Solid Hazardous Waste(Label: Halogenated Organic Solid)Solid->BinADouble Bag & TagSolventCheckIs Solvent Halogenated?(e.g., DCM, Chloroform)Liquid->SolventCheckBinBStream B: Halogenated Solvent Waste(Label: Halogenated Organic Liquid)SolventCheck->BinBYes (DCM, etc.)SolventCheck->BinBNo (MeOH, EtOAc) *Segregate as Halogenated due to Solute*BinCStream C: Non-Halogenated Waste(Warning: Trace Contamination)BinC->BinBIf >1% Halogen content,reclassify as Stream B

Figure 1: Decision logic for segregating Methyl 4-bromo-5-methylisoxazole-3-carboxylate waste. Note that even if dissolved in a non-halogenated solvent (like Methanol), the presence of the brominated solute often mandates disposal as "Halogenated Waste" depending on concentration thresholds (typically >1-2%).[2]

Step-by-Step Disposal Procedures

A. Solid Waste Disposal (Pure Compound)

Scenario: Expired reagent, contaminated weighing boats, or spill cleanup debris.

  • Containment: Place the solid material into a clear polyethylene bag.

  • Secondary Containment: Place the first bag inside a second bag or a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "Methyl 4-bromo-5-methylisoxazole-3-carboxylate" (Do not use abbreviations).[2]

    • Hazard Checkboxes: Toxic, Irritant.[5]

  • Storage: Store in the "Solid Hazardous Waste" satellite accumulation area. Keep lid tightly closed to prevent moisture entry (hydrolysis risk).[2]

B. Liquid Waste Disposal (Reaction Mixtures/Mother Liquors)

Scenario: Filtrates from recrystallization or reaction mixtures.[2][6]

  • Compatibility Check: Ensure the waste container is compatible with the solvent (e.g., use glass or fluorinated HDPE for halogenated solvents).

  • Transfer: Pour waste into the designated "Halogenated Organic Solvent" carboy.[2]

    • Critical: Use a funnel to prevent drips.[2]

  • Logging: Immediately log the volume and constituent on the waste tag.[2]

    • Entry: "Methyl 4-bromo-5-methylisoxazole-3-carboxylate (<5%) in Dichloromethane."[2]

  • Cap: Screw the cap down until the "click" (if using safety caps) or hand-tight.[2] Do not leave funnels in the carboy.

Spill Management & Emergency Response

Pre-requisite: Spill kit containing nitrile gloves, absorbent pads, vermiculite/clay, and scoop.

Spill Cleanup Workflow

SpillResponseAssess1. Assess Volume & Hazard(Is it safe to enter?)PPE2. Don PPE(Nitrile Gloves, Goggles, Lab Coat)Assess->PPEMinor SpillEvacuateCall EHS / EmergencyAssess->EvacuateMajor/Threat to LifeContain3. Containment(Circle spill with absorbent socks)PPE->ContainAbsorb4. Absorption(Cover with Vermiculite/Pad)Contain->AbsorbCollect5. Collection(Scoop into bag/jar)Absorb->CollectClean6. Decontamination(Soap/Water Wash -> Collect Rinsate)Collect->CleanDispose7. Final Disposal(Tag as Halogenated Solid Debris)Clean->Dispose

Figure 2: Operational workflow for managing minor laboratory spills of the compound.

Decontamination Solution: For final surface cleaning, use a simple detergent solution. Avoid using bleach (sodium hypochlorite) on the spill site, as it may react with other contaminants or the isoxazole nitrogen under specific conditions.

Regulatory Framework & Compliance

Compliance is determined by the "Cradle-to-Grave" responsibility principle.[1][2]

  • US EPA (RCRA):

    • While this specific molecule may not have a dedicated "P" or "U" list code, it falls under Characteristic Waste if it exhibits toxicity or ignitability (if in solvent).

    • Halogenated Solvents (F-List): If dissolved in spent methylene chloride or chloroform, the waste carries the F001/F002 code [1].[2]

  • European CLP/REACH:

    • Classified as Hazardous Waste .[2]

    • Must be incinerated in a facility permitted for halogenated organics to comply with Directive 2008/98/EC.[2]

References

  • United States Environmental Protection Agency (EPA). "Hazardous Waste Codes (F, K, P, and U Lists)." EPA.gov.[2] Available at: [Link]1][2]

  • PubChem. "Compound Summary: Bromoisoxazole Derivatives (General Safety Data)." National Library of Medicine.[2] Available at: [Link]1][2]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." OSHA.gov.[2] Available at: [Link]1][2]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-bromo-5-methylisoxazole-3-carboxylate
Reactant of Route 2
Methyl 4-bromo-5-methylisoxazole-3-carboxylate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.